CMPI hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H20Cl2N4O |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-(5-methyl-1-piperidin-4-ylpyrazol-4-yl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C18H19ClN4O.ClH/c1-12-15(11-21-23(12)13-6-8-20-9-7-13)18-10-17(22-24-18)14-4-2-3-5-16(14)19;/h2-5,10-11,13,20H,6-9H2,1H3;1H |
InChI Key |
WNKFVIPYZXTQBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2CCNCC2)C3=CC(=NO3)C4=CC=CC=C4Cl.Cl |
Synonyms |
3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Precision Modulation of Nicotinic Signaling: A Technical Guide to CMPI Hydrochloride
The following technical guide is structured to provide an authoritative, mechanism-first analysis of CMPI hydrochloride. It deviates from standard product sheets by focusing on the stoichiometry-selective nature of this compound, which is its primary value proposition in nicotinic receptor research.
Executive Summary: The Stoichiometry Challenge
In the field of nicotinic acetylcholine receptor (nAChR) pharmacology, the heteromeric
-
High-Sensitivity (HS):
— Activated by nanomolar ACh. -
Low-Sensitivity (LS):
— Activated by micromolar ACh.[1]
CMPI hydrochloride (3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole) distinguishes itself as a positive allosteric modulator (PAM) that is highly selective for the LS
Unlike non-selective agonists, CMPI binds to the unique
Chemical Properties & Handling[3]
CMPI hydrochloride is a synthetic isoxazole-pyrazole derivative.[3] Its stability and solubility profile require specific handling to prevent degradation or precipitation during physiological assays.
| Property | Specification | Experimental Implication |
| CAS Number | 2250025-94-4 | Use for catalog verification. |
| Molecular Weight | 379.28 g/mol | Use batch-specific MW for molarity calc.[4] |
| Solubility (Water) | ~18 mg/mL (50 mM) | Suitable for direct aqueous dilution. |
| Solubility (DMSO) | ~38 mg/mL (100 mM) | Preferred for stock solutions (>1 month stability). |
| Storage | -20°C (Solid/Stock) | Hygroscopic; equilibrate to RT before opening. |
Critical Handling Protocol:
-
Stock Preparation: Dissolve in 100% DMSO to 10 mM. Aliquot into light-protective tubes (amber) to prevent potential photo-degradation of the isoxazole ring.
-
Working Solutions: Dilute into physiological saline (e.g., Ringer's) immediately prior to perfusion. Ensure final DMSO concentration is <0.1% to avoid vehicle effects on channel kinetics.
Mechanistic Pharmacology
The Interface Hypothesis
The selectivity of CMPI arises from its binding site.
-
(HS): Subunits typically arrange as
. This arrangement lacks adjacent subunits. -
(LS): Contains an
arrangement (or similar), creating a unique inter-subunit pocket .
CMPI binds this
Visualization: Stoichiometric Selectivity Pathway
Figure 1: Mechanistic divergence of CMPI action based on receptor stoichiometry. The compound requires the
Validated Experimental Protocols
Protocol A: Stoichiometry-Biased Oocyte Expression
To validate CMPI activity, one must strictly control receptor stoichiometry. Random expression results in a mixed population, obscuring CMPI's selective effects.
Objective: Express pure populations of HS or LS
-
cRNA Preparation:
-
Linearize plasmids containing human
and genes. -
Transcribe capped cRNA using T7 mMessage mMachine kit.
-
-
Injection Ratios (The Critical Step):
-
For LS
: Inject and cRNA in a 10:1 ratio (e.g., 10 ng : 1 ng ). -
For HS
: Inject and cRNA in a 1:10 ratio (e.g., 1 ng : 10 ng ).
-
-
Incubation:
-
Incubate oocytes at 18°C in ND96 buffer supplemented with antibiotics and pyruvate for 3–5 days to allow assembly and trafficking.
-
Protocol B: Two-Electrode Voltage Clamp (TEVC) Characterization
Objective: Quantify CMPI potentiation efficacy.
Setup:
-
Holding Potential: -60 mV.[5]
-
Perfusion Rate: 2 mL/min (ensure rapid exchange to capture peak currents).
Workflow:
-
Baseline Establishment: Apply a sub-maximal dose of ACh (EC20, typically ~100 µM for LS, ~1 µM for HS) for 5 seconds. Wash for 3 minutes. Record peak current (
). -
Pre-incubation: Perfuse CMPI (varying concentrations, e.g., 10 nM – 1 µM) alone for 30–60 seconds. Note: CMPI is not an agonist; no current should be observed.
-
Co-application: Perfuse ACh (EC20) + CMPI for 5 seconds. Record peak current (
). -
Analysis: Calculate Potentiation Factor:
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for electrophysiological validation of CMPI potentiation.
Therapeutic Implications & Translational Value[7]
The development of CMPI addresses a major bottleneck in cholinergic therapy. Chronic nicotine exposure leads to an upregulation of the LS
-
Cognitive Enhancement: By potentiating the LS isoform, CMPI can restore signaling in upregulated but functionally "quiet" receptor populations found in smokers or neurodegenerative models.
-
Safety Profile: Because CMPI is a PAM (Type I/II hybrid characteristics), it maintains the temporal fidelity of endogenous cholinergic signaling rather than continuously activating the channel, reducing the risk of excitotoxicity.
References
-
Hamouda, A. K., et al. (2016). Photolabeling a nicotinic acetylcholine receptor (nAChR) with an (α4)3(β2)2 nAChR-selective positive allosteric modulator.[4] Molecular Pharmacology, 89(5), 575-584. Retrieved from [Link]
-
Albrecht, B. K., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators.[4] Bioorganic & Medicinal Chemistry Letters, 18(19), 5209-5212. Retrieved from [Link]
-
Wang, J., et al. (2017). Unraveling amino acid residues critical for allosteric potentiation of (α4)3(β2)2-type nicotinic acetylcholine receptor responses.[4] Journal of Biological Chemistry, 292, 9988-10001.[4] Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. "Examining the Effects of (α4)3(β2)2 Nicotinic Acetylcholine Receptor-S" by Farah Deba, Kara Ramos et al. [scholarworks.uttyler.edu]
- 3. medkoo.com [medkoo.com]
- 4. CMPI hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 5. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of CMPI Hydrochloride: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of the in vitro characterization of CMPI hydrochloride, a potent and selective positive allosteric modulator (PAM) of the (α4)3(β2)2 nicotinic acetylcholine receptor (nAChR). Designed for researchers, scientists, and drug development professionals, this document outlines the core experimental framework for elucidating the compound's mechanism of action, target engagement, and cellular effects.
Introduction: The Significance of CMPI Hydrochloride
CMPI hydrochloride has emerged as a critical tool for investigating the therapeutic potential of modulating the (α4)3(β2)2 nAChR subtype, which is predominantly expressed in the central nervous system. This receptor is implicated in a range of neurological and psychiatric conditions. CMPI hydrochloride acts as a PAM, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating it.[1][2] This mode of action presents a nuanced approach to therapeutic intervention, potentially offering a wider therapeutic window and reduced side effects compared to direct agonists.
This guide will detail a logical progression of in vitro assays, from fundamental physicochemical property assessment to complex cellular characterization, providing the reader with a comprehensive understanding of how to thoroughly profile CMPI hydrochloride.
Physicochemical Properties and Handling
A foundational understanding of a compound's physicochemical properties is paramount for the successful design and interpretation of in vitro experiments. CMPI hydrochloride is a salt form, which can influence properties like solubility and stability.[3][4]
Table 1: Physicochemical Properties of CMPI Hydrochloride
| Property | Value | Source |
| Chemical Name | 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride | [5][6] |
| Molecular Formula | C₁₈H₁₉ClN₄O·HCl | [5][6] |
| Molecular Weight | 379.28 g/mol | [5][6] |
| Solubility (Water) | 18.96 mg/mL (50 mM) | [5] |
| Solubility (DMSO) | 37.93 mg/mL (100 mM) | [5] |
| Storage | Store at -20°C | [5][6] |
Solution Preparation and Stability
For most in vitro assays, a stock solution of CMPI hydrochloride is prepared in DMSO. It is crucial to note that repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound. For aqueous-based assays, freshly prepared solutions from a DMSO stock are recommended. Preliminary stability tests in aqueous buffers at relevant physiological pH (e.g., 7.4) and temperatures (e.g., 37°C) are advised to ensure compound integrity throughout the duration of the experiment.
Mechanism of Action: Elucidating Allosteric Modulation
The primary mechanism of CMPI hydrochloride is its positive allosteric modulation of the (α4)3(β2)2 nAChR.[1][2] The following experimental workflow is designed to confirm and quantify this activity.
Caption: Workflow for characterizing the functional activity of CMPI hydrochloride.
Electrophysiology: The Gold Standard for Ion Channel Modulation
Electrophysiological recordings are the definitive method for characterizing the effects of a modulator on an ion channel.[1] Two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing the human (α4)3(β2)2 nAChR or patch-clamp recordings from stably transfected mammalian cell lines (e.g., HEK293) are the preferred methods.
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α4 and β2 nAChR subunits. Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3M KCl (voltage and current electrodes).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Compound Application:
-
Establish a baseline current by perfusing with Ringer's solution.
-
Apply a sub-maximal concentration of acetylcholine (ACh) (e.g., EC₁₀) to elicit a control current.
-
Co-apply the same concentration of ACh with varying concentrations of CMPI hydrochloride.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of CMPI hydrochloride. A potentiation of the ACh-evoked current indicates positive allosteric modulation. Calculate the EC₅₀ for the potentiating effect.
Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are used to determine the affinity of CMPI hydrochloride for the nAChR and to understand its interaction with the acetylcholine binding site.[7] These assays are typically performed using membrane preparations from cells or tissues expressing the receptor.
-
Membrane Preparation: Homogenize HEK293 cells stably expressing the (α4)3(β2)2 nAChR in a cold lysis buffer and pellet the membranes by centrifugation.[8]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled nAChR agonist (e.g., [³H]epibatidine), and varying concentrations of CMPI hydrochloride.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: A decrease in the bound radioactivity with increasing concentrations of CMPI hydrochloride would suggest it competes for the same binding site as the radioligand. However, as a PAM, CMPI is expected to bind to an allosteric site and may increase the affinity of the radioligand, which would be observed as an initial increase in binding at lower concentrations.
Calcium Influx Assays: A High-Throughput Functional Screen
Activation of nAChRs leads to an influx of cations, including Ca²⁺.[9] Measuring changes in intracellular calcium concentration provides a robust and high-throughput method to assess the functional consequences of CMPI hydrochloride's activity.
-
Cell Culture: Plate HEK293 cells stably expressing the (α4)3(β2)2 nAChR in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of CMPI hydrochloride to the wells, followed by a sub-maximal concentration of acetylcholine.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: An increase in the fluorescence signal in the presence of CMPI hydrochloride compared to acetylcholine alone indicates potentiation of the receptor's function.
Cellular Characterization: Target Engagement and Downstream Effects
Moving from isolated systems to a cellular context is crucial for understanding the biological relevance of a compound's activity. The following assays are designed to confirm target engagement in intact cells and to investigate the downstream signaling consequences of nAChR modulation by CMPI hydrochloride.
Caption: Workflow for the cellular characterization of CMPI hydrochloride.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular environment.[10] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[11]
-
Cell Treatment: Treat intact HEK293 cells expressing (α4)3(β2)2 nAChR with CMPI hydrochloride or vehicle.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation. For membrane proteins like nAChRs, a modified lysis buffer containing a mild detergent may be necessary to solubilize the receptor without disrupting the ligand-bound complex.[12]
-
Protein Detection: Analyze the amount of soluble nAChR in each sample by Western blotting using an antibody specific for the α4 or β2 subunit.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of CMPI hydrochloride indicates target engagement.
Western Blot Analysis: Investigating Downstream Signaling
Activation of nAChRs can trigger various intracellular signaling cascades. The mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, and the phosphorylation of the transcription factor CREB are known downstream events of nAChR activation that are linked to neuronal function.[1][6][13]
-
Cell Stimulation: Treat HEK293-(α4)3(β2)2 cells with acetylcholine in the presence or absence of CMPI hydrochloride for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK), total ERK1/2, phosphorylated CREB (p-CREB), and total CREB. A loading control (e.g., GAPDH or β-actin) should also be included.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. An increase in p-ERK and p-CREB in the presence of CMPI hydrochloride and acetylcholine would confirm the activation of these downstream pathways.
Cell Viability Assays: Assessing Potential Cytotoxicity
It is essential to determine if the observed cellular effects are due to the specific modulation of the target or a result of general cytotoxicity. Standard cell viability assays can be employed for this purpose.
-
Cell Seeding: Seed HEK293-(α4)3(β2)2 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of CMPI hydrochloride for a relevant duration (e.g., 24-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate. The reagent is converted to a colored formazan product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: A decrease in absorbance indicates a reduction in cell viability. This allows for the determination of a cytotoxic concentration 50 (CC₅₀).
Conclusion
The in vitro characterization of CMPI hydrochloride requires a multi-faceted approach that combines biophysical, functional, and cellular assays. The experimental framework outlined in this guide provides a comprehensive strategy to elucidate its mechanism as a positive allosteric modulator of the (α4)3(β2)2 nAChR, confirm its engagement with the target in a cellular context, and investigate its downstream signaling effects and potential cytotoxicity. By following this logical and rigorous workflow, researchers can generate a robust data package to support the continued development of CMPI hydrochloride and other novel nAChR modulators.
References
-
Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]
-
Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). Current Protocols in Pharmacology. Retrieved February 17, 2026, from [Link]
-
Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. (2015). Central European Journal of Immunology. Retrieved February 17, 2026, from [Link]
-
Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. (2020). PubMed Central. Retrieved February 17, 2026, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Retrieved February 17, 2026, from [Link]
-
CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. (2019). ACS Chemical Biology. Retrieved February 17, 2026, from [Link]
-
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. Retrieved February 17, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 17, 2026, from [Link]
-
Learning and nicotine interact to increase CREB phosphorylation at the jnk1 promoter in the hippocampus. (2012). PubMed. Retrieved February 17, 2026, from [Link]
-
Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator. (2016). Molecular Pharmacology. Retrieved February 17, 2026, from [Link]
-
CETSA®: Measuring Target Engagement in Whole Blood. (n.d.). Pelago Bioscience. Retrieved February 17, 2026, from [Link]
-
(PDF) Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists and Positive Allosteric Modulators Using the Parallel Oocyte Electrophysiology Test Station. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Nicotinic receptor binding: Significance and symbolism. (2025). ScienceDirect. Retrieved February 17, 2026, from [Link]
-
Cellular thermal shift assay. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). Nature Protocols. Retrieved February 17, 2026, from [Link]
-
Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. Retrieved February 17, 2026, from [Link]
-
Salt Selection in Drug Development. (2026). Pharmaceutical Technology. Retrieved February 17, 2026, from [Link]
-
Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. (2025). CrystEngComm. Retrieved February 17, 2026, from [Link]
-
Positive allosteric modulation of α7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]
-
Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]
-
Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. (1996). Journal of Neuroscience. Retrieved February 17, 2026, from [Link]
-
14-3-3 is required for α4β2 nAChR-induced Src activation.(A) HEK-293... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. (2021). Googleapis.com. Retrieved February 17, 2026, from [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]
-
Human α4/β2 Nicotinic Acetylcholine Receptor Cell Line. (n.d.). Charles River Laboratories. Retrieved February 17, 2026, from [Link]
-
Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]
-
Cigarette smoke impairs pulmonary vascular function through nAChR activation. (2024). bioRxiv.org. Retrieved February 17, 2026, from [Link]
-
Calcium influx through neuronal-type nicotinic acetylcholine receptors present on the neuroendocrine cells of the porcine pars intermedia. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
-
An Introduction to Nicotinic ACh Receptors. (2020). News-Medical. Retrieved February 17, 2026, from [Link]
-
(PDF) Ligand Binding at the α4-α4 Agonist-Binding Site of the α4β2 nAChR Triggers Receptor Activation Through a Pre-Activated Conformational State. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Mechanism of calcium potentiation of the α7 nicotinic acetylcholine receptor. (2020). Journal of General Physiology. Retrieved February 17, 2026, from [Link]
Sources
- 1. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. jneurosci.org [jneurosci.org]
- 4. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. termedia.pl [termedia.pl]
- 7. researchgate.net [researchgate.net]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Calcium influx through neuronal-type nicotinic acetylcholine receptors present on the neuroendocrine cells of the porcine pars intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. Nicotine-induced phosphorylation of ERK in mouse primary cortical neurons: evidence for involvement of glutamatergic signaling and CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Learning and nicotine interact to increase CREB phosphorylation at the jnk1 promoter in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: CMPI Hydrochloride – Stoichiometry-Selective Modulation of α4β2 Nicotinic Receptors
Executive Summary
CMPI Hydrochloride (3-(2-chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride) represents a critical tool compound in nicotinic acetylcholine receptor (nAChR) pharmacology.[1][2] Unlike orthosteric agonists (e.g., nicotine, varenicline) that bind the canonical α4(+)–β2(-) interface, CMPI is a Positive Allosteric Modulator (PAM) that selectively targets the α4(+)–α4(-) interface.
This unique binding mode confers an unprecedented selectivity profile: CMPI potentiates the (α4)₃(β2)₂ stoichiometry (low-sensitivity isoform) while inhibiting or having no PAM activity at the (α4)₂(β2)₃ stoichiometry (high-sensitivity isoform). This guide details the mechanistic basis of this selectivity, experimental protocols for its verification, and its application in dissecting nAChR subpopulations.
Mechanistic Pharmacology
The Stoichiometry Problem
Neuronal α4β2 receptors exist in two distinct stoichiometries with divergent functional properties:
-
High Sensitivity (HS) Isoform [(α4)₂(β2)₃]: Contains two α4:β2 binding sites. Activated by nanomolar concentrations of ACh.[2][3][4] Lacks an α4:α4 interface.
-
Low Sensitivity (LS) Isoform [(α4)₃(β2)₂]: Contains two α4:β2 binding sites and one unique α4:α4 interface . Activated by micromolar concentrations of ACh.[2][4]
CMPI Mechanism of Action
CMPI exploits the structural difference between these isoforms.
-
Target Site: The non-canonical α4:α4 inter-subunit interface.[4]
-
Primary Effect: It binds to the α4:α4 site, stabilizing the open channel state only when the receptor is occupied by an orthosteric agonist (ACh).
-
Selectivity: Because the (α4)₂(β2)₃ isoform lacks the α4:α4 interface, CMPI cannot potentiate it. Conversely, CMPI acts as an inhibitor at this subtype (IC₅₀ ~0.5 µM), likely via channel blockade or a distinct negative allosteric site.
Selectivity Profile
| Receptor Subtype | Stoichiometry | CMPI Effect | Potency |
| α4β2 nAChR | (α4)₃(β2)₂ | Potentiation (PAM) | EC₅₀ ≈ 20 nM |
| α4β2 nAChR | (α4)₂(β2)₃ | Inhibition | IC₅₀ ≈ 0.5 µM |
| α3β4 nAChR | Heteromeric | No Effect / Weak Inhibition | > 10 µM |
| α7 nAChR | Homomeric | No Effect | > 10 µM |
| Muscle Type | Heteromeric | Inhibition | IC₅₀ ≈ 0.7 µM |
Visualization of Signaling & Selectivity
The following diagram illustrates the structural logic governing CMPI's selectivity.
Caption: CMPI selectively potentiates the (α4)3(β2)2 isoform by binding the unique α4:α4 interface, while inhibiting the (α4)2(β2)3 isoform.
Experimental Protocols
Protocol A: Functional Validation via Two-Electrode Voltage Clamp (TEVC)
Objective: To distinguish (α4)₃(β2)₂ from (α4)₂(β2)₃ populations in Xenopus oocytes.
Reagents:
-
CMPI Hydrochloride (Stock: 10 mM in DMSO).
-
Acetylcholine Chloride (ACh).
-
Xenopus laevis oocytes.[2]
Workflow:
-
Expression Control:
-
For (α4)₃(β2)₂ (LS): Inject cRNA at a ratio of 10:1 (α4:β2).
-
For (α4)₂(β2)₃ (HS): Inject cRNA at a ratio of 1:10 (α4:β2).
-
Note: Biased ratios are critical to force stoichiometry.
-
-
Baseline Establishment:
-
Clamp oocytes at -60 mV.
-
Apply ACh at EC₂₀ concentration (typically ~1 µM for HS, ~30-100 µM for LS) to establish a stable baseline current (
).
-
-
CMPI Application:
-
Co-apply ACh (EC₂₀) + CMPI (1 µM).
-
Record peak current (
).
-
-
Data Analysis:
-
Calculate Potentiation Ratio:
. -
Validation Criteria:
-
(α4)₃(β2)₂ oocytes must show
(typically 5-10 fold increase). -
(α4)₂(β2)₃ oocytes must show
(inhibition or no effect).
-
-
Protocol B: Negative Control via Radioligand Binding
Objective: To confirm the allosteric nature of CMPI. Unlike orthosteric ligands, CMPI should not displace high-affinity radioligands.
Workflow:
-
Prepare membrane homogenates expressing α4β2 nAChRs.
-
Incubate with [³H]-Epibatidine (2 nM, Kd ~0.05 nM) to occupy orthosteric sites.
-
Add increasing concentrations of CMPI (1 nM to 10 µM).
-
Result: No displacement of [³H]-Epibatidine should be observed, confirming CMPI does not bind the α4:β2 site.
-
Positive Control: Use unlabeled Nicotine or Cytisine to demonstrate displacement capability of the assay.
Experimental Workflow Diagram
Caption: Step-by-step TEVC workflow for validating CMPI selectivity across different receptor stoichiometries.
References
-
Albrecht, B. K., et al. (2008).[5] Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators.[4][5][6] Bioorganic & Medicinal Chemistry Letters, 18(19), 5209–5212. Link
-
Hamouda, A. K., et al. (2016). Photolabeling a nicotinic acetylcholine receptor (nAChR) with an (α4)3(β2)2 nAChR-selective positive allosteric modulator.[5] Molecular Pharmacology, 89(5), 575–584. Link
-
Wang, J., et al. (2017).[5] Unraveling amino acid residues critical for allosteric potentiation of (α4)3(β2)2-type nicotinic acetylcholine receptor responses.[5] Journal of Biological Chemistry, 292(24), 9988–10001. Link
-
Ahring, P. K., et al. (2022). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI.[2][3][4][5][6] Journal of Biological Chemistry, 298(1), 101455.[3] Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CMPI hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Application of CMPI Hydrochloride in Nicotine Addiction Research
Introduction: Beyond Orthosteric Agonism - The Case for Allosteric Modulation in Nicotine Research
Nicotine addiction, the primary driver of tobacco use, is a complex neuropsychiatric disorder underpinned by the interaction of nicotine with neuronal nicotinic acetylcholine receptors (nAChRs).[1] For decades, research has focused on the direct agonism and antagonism of these receptors to understand the mechanisms of dependence. However, this approach has limitations. The brain's cholinergic system is vital for a vast array of cognitive and physiological functions, and broad-spectrum agonists or antagonists often carry a significant side-effect burden.
This guide introduces a more nuanced pharmacological tool: CMPI hydrochloride . It is crucial to establish from the outset a key clarification: while the broader topic of nAChRs in nicotine addiction prominently features the α7 subtype, CMPI hydrochloride is a potent and selective positive allosteric modulator (PAM) of the α4β2 nAChR subtype .[2][3] This distinction is not trivial; the α4β2 receptor is the most abundant high-affinity nAChR in the brain and is considered the principal mediator of nicotine's reinforcing and addictive properties.[1][4]
As a PAM, CMPI hydrochloride does not directly activate the α4β2 receptor. Instead, it binds to a distinct topographical site (an allosteric site) and enhances the receptor's response to its endogenous agonist, acetylcholine, or to exogenous agonists like nicotine.[5] This mechanism offers a sophisticated method for studying the native cholinergic system's role in addiction, preserving the temporal and spatial dynamics of endogenous signaling while amplifying its effects. This guide will provide researchers, scientists, and drug development professionals with a technical framework for leveraging CMPI hydrochloride to dissect the intricate role of α4β2 nAChRs in the core facets of nicotine addiction: reinforcement, withdrawal, and associated cognitive effects.
Section 1: The α4β2 nAChR - The Epicenter of Nicotine's Addictive Power
The rewarding effects of nicotine are primarily initiated within the mesolimbic dopamine system. Nicotine, crossing the blood-brain barrier, binds to α4β2 nAChRs located on dopamine neurons in the ventral tegmental area (VTA).[1][6] Activation of these ligand-gated ion channels causes an influx of Na+ and Ca2+, leading to membrane depolarization and an increased firing rate of these neurons.[1] This, in turn, triggers a surge of dopamine release in the nucleus accumbens (NAc), a phenomenon universally recognized as a critical neurobiological substrate for reward, reinforcement, and the initiation of addictive behaviors.[1][4]
Furthermore, chronic exposure to nicotine leads to a paradoxical upregulation of α4β2 nAChRs, a key neuroadaptation in the development of dependence.[7] This upregulation is thought to contribute to the sensitization and severity of withdrawal symptoms upon cessation of nicotine intake. Understanding the function and regulation of this specific receptor subtype is therefore paramount to developing effective smoking cessation therapies.
Section 3: Experimental Applications of CMPI Hydrochloride
Investigating Nicotine Reinforcement and Motivation
Causality & Rationale: The intravenous self-administration (IVSA) paradigm is the gold standard for modeling the reinforcing properties of drugs in preclinical models. By allowing an animal to volitionally work (e.g., press a lever) to receive a drug infusion, it models the compulsive drug-seeking behavior central to addiction. [7]Administering CMPI hydrochloride prior to an IVSA session can address critical questions: Does enhancing α4β2 receptor function increase the reinforcing efficacy of a low nicotine dose? Does it alter the motivation to work for nicotine, as measured by the "breakpoint" in a progressive-ratio schedule? The answers provide insight into how the sensitivity of the mesolimbic pathway influences vulnerability to nicotine dependence.
Experimental Protocol: Intravenous Nicotine Self-Administration (IVSA) in Rats
-
Surgical Preparation:
-
Anesthetize adult male or female Sprague-Dawley or Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).
-
Under aseptic conditions, surgically implant a chronic indwelling catheter into the right jugular vein. The catheter tubing should be passed subcutaneously to exit at the mid-scapular region.
-
Allow a recovery period of 5-7 days, during which catheters are flushed daily with heparinized saline to maintain patency.
-
-
Drug Preparation:
-
Nicotine: Prepare a stock solution of (-)-Nicotine hydrogen tartrate salt in sterile 0.9% saline. Adjust the pH to 7.4 with dilute NaOH. The standard dose for IVSA is 0.03 mg/kg/infusion (calculated as free base). [7][8] * CMPI Hydrochloride: Prepare stock solutions based on the batch-specific molecular weight (e.g., 379.28 g/mol ). Dissolve CMPI hydrochloride in a suitable vehicle (e.g., sterile saline or a solution of 10% DMSO, 10% Tween 80, 80% saline). Doses for systemic administration (e.g., intraperitoneal, IP) must be determined through dose-response studies, but a starting range could be 0.1 - 3.0 mg/kg.
-
-
IVSA Training and Testing:
-
Place rats in operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to the rat's catheter.
-
Acquisition Phase (10-14 days): Allow rats to self-administer nicotine (0.03 mg/kg/infusion) during daily 2-hour sessions. A response on the "active" lever results in a nicotine infusion paired with a cue light, followed by a 20-second time-out period. Responses on the "inactive" lever have no consequence. [8] * CMPI Pre-treatment Phase: Once stable responding is achieved, begin pre-treatment sessions. Administer CMPI hydrochloride (or vehicle) via IP injection 30 minutes prior to the IVSA session. [9] * Data Collection & Analysis: Record the number of active and inactive lever presses, total infusions earned, and latency to first infusion. Analyze the data using a repeated-measures ANOVA to determine the effect of different CMPI doses on nicotine intake.
-
Elucidating the Role of α4β2 Receptors in Nicotine Withdrawal
Causality & Rationale: Abrupt cessation of chronic nicotine use precipitates a withdrawal syndrome characterized by somatic signs (shakes, gasps) and negative affective states (anxiety, irritability). [10]This is partly due to the previously upregulated α4β2 nAChRs becoming unoccupied, leading to a hypocholinergic and hypodopaminergic state. By administering CMPI hydrochloride during withdrawal, researchers can test the hypothesis that amplifying the signal from the remaining endogenous acetylcholine at these upregulated receptors can alleviate withdrawal symptoms. This provides a direct link between α4β2 receptor function and the negative reinforcement that drives relapse.
Experimental Protocol: Assessment of Nicotine Withdrawal in Mice
-
Induction of Dependence:
-
Anesthetize adult C57BL/6J mice and subcutaneously implant osmotic minipumps calibrated to deliver a continuous infusion of nicotine (e.g., 6.3 mg/kg/day, free base) for 14 days. Control mice receive saline-filled pumps. This method ensures chronic, stable levels of nicotine exposure.
-
-
Precipitated Withdrawal and CMPI Treatment:
-
On day 14, remove the minipumps.
-
After a set time (e.g., 2-4 hours), administer CMPI hydrochloride (e.g., 0.1 - 3.0 mg/kg, IP) or vehicle.
-
30 minutes after CMPI/vehicle treatment, precipitate withdrawal by administering an nAChR antagonist like mecamylamine (1-2 mg/kg, SC). [11]This ensures a synchronized and robust withdrawal syndrome for observation.
-
-
Assessment of Somatic Signs:
-
Immediately after mecamylamine injection, place the mouse in a clear observation cylinder.
-
For 30 minutes, a trained observer blind to the treatment conditions should count the frequency of specific somatic withdrawal signs (e.g., paw tremors, head shakes, scratches, jumps, writhes). [12]
-
-
Assessment of Affective Signs (Anxiety-like Behavior):
-
Following the somatic observation period, test mice on the elevated plus maze (EPM).
-
The apparatus consists of two open arms and two closed arms. Increased time spent in the open arms is indicative of reduced anxiety.
-
Record the time spent in and the number of entries into each arm type over a 5-minute period.
-
-
Data Analysis:
-
Compare the frequency of somatic signs and the EPM parameters between CMPI-treated and vehicle-treated groups using a one-way ANOVA or a Student's t-test. A significant reduction in somatic signs or an increase in open-arm time in the CMPI group would suggest that enhancing α4β2 function ameliorates nicotine withdrawal.
-
Section 4: A Note of Contrast - The Distinct Role of α7 nAChRs
To fully appreciate the specific application of an α4β2 PAM like CMPI, it is instructive to contrast its function with modulators of the α7 nAChR. The α7 subtype has a lower affinity for nicotine, desensitizes more rapidly, and has a higher permeability to calcium. [13]It is heavily expressed on presynaptic terminals of glutamatergic neurons that project to VTA dopamine cells. [1][4] Research using α7 agonists and PAMs has suggested that activation of these receptors can actually reduce the reinforcing properties of nicotine. [13][14]One hypothesis is that by enhancing glutamatergic tone in the VTA, α7 activation may shift dopamine neuron firing patterns in a way that is less conducive to reinforcement. Furthermore, α7 nAChRs are strongly implicated in cognitive functions like attention and sensory gating, which are often disrupted in smokers. [15][16][17]Therefore, while α4β2 PAMs like CMPI are tools to study the core reward circuitry, α7 modulators are being investigated for their potential to reduce nicotine's rewarding effects and treat the cognitive deficits associated with addiction. [18]
Conclusion
CMPI hydrochloride represents a highly specific and valuable tool for the neuroscience community studying nicotine addiction. By selectively potentiating the α4β2 nAChR, the primary mediator of nicotine's addictive properties, it allows for a precise interrogation of this system's role in reinforcement, motivation, and withdrawal. The experimental frameworks provided in this guide offer a starting point for researchers to employ CMPI hydrochloride to uncover novel insights into the neuroadaptations that underpin nicotine dependence. Differentiating its mechanism from that of α7 modulators underscores the importance of receptor-subtype specificity in developing the next generation of targeted therapeutics for smoking cessation.
References
-
Frontiers. (2023, April 4). Negative and positive allosteric modulators of the α7 nicotinic acetylcholine receptor regulates the ability of adolescent binge alcohol exposure to enhance adult alcohol consumption. [Link]
-
Frontiers. (2025, October 16). Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction. [Link]
-
Jackson, A. (2017, May 10). Investigating the Modulation and Mechanisms of α7 Nicotinic Acetylchol. [Link]
-
Wikipedia. Alpha-7 nicotinic receptor. [Link]
-
Portland Press. (2022, June 22). Alpha7 nicotinic acetylcholine receptor mediates chronic nicotine inhalation-induced cardiopulmonary dysfunction. [Link]
-
ResearchGate. (2025, October 31). The current agonists and positive allosteric modulators of α 7 nAChR for CNS indications in clinical trials. [Link]
-
Termedia. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. [Link]
-
MDPI. (2022, November 16). The Effects of Positive Allosteric Modulators of α7–nAChR on Social Play Behavior in Adolescent Rats Prenatally Exposed to Valproic Acid. [Link]
-
Frontiers. (2020, January 10). Positive Allosteric Modulation of Alpha7 Nicotinic Acetylcholine Receptors Transiently Improves Memory but Aggravates Inflammation in LPS-Treated Mice. [Link]
-
PMC. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. [Link]
-
PMC. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats. [Link]
-
ScienceDirect. Dual role of nicotine in addiction and cognition: A review of neuroimaging studies in humans. [Link]
-
Science.gov. a7 nicotinic receptor: Topics. [Link]
-
PMC. Cognitive Effects of Nicotine: Recent Progress. [Link]
-
PMC. (2011, December 14). Alpha7 Nicotinic Acetylcholine Receptors Modulate Motivation to Self-Administer Nicotine: Implications for Smoking and Schizophrenia. [Link]
-
European Annals of Allergy and Clinical Immunology. A murine model of cow's milk protein-induced allergic reaction. [Link]
-
PMC - NIH. Mechanisms of Nicotine Addiction. [Link]
-
AccessPharmacy. Chapter e5: Clinical Pharmacokinetics and Pharmacodynamics. [Link]
-
PubMed. (2000, June 15). Evidence of Very Delayed Clinical Reactions to Cow's Milk in Cow's Milk-Intolerant Patients. [Link]
-
MDPI. (2012, February 17). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. [Link]
-
UNL Digital Commons. Cognitive Effects of Nicotine. [Link]
-
PMC. Nicotine Acts on Cholinergic Signaling Mechanisms to Directly Modulate Choroid Plexus Function. [Link]
-
Frontiers. (2021, February 26). Bulleyaconitine A Inhibits Morphine-Induced Withdrawal Symptoms, Conditioned Place Preference, and Locomotor Sensitization Via Microglial Dynorphin A Expression. [Link]
-
medRxiv.org. (2024, February 17). SAFETY, PHARMACOKINETICS, AND PHARMACODYNAMICS OF A CLC-1 INHIBITOR - A FIRST-IN-CLASS COMPOUND THAT ENHANCES MUSCLE EXCITABILIT. [Link]
-
PMC. (2021, August 30). Nicotine self-administration with menthol and audiovisual cue facilitates differential packaging of CYP2A6 and cytokines/chemokines in rat plasma extracellular vesicles. [Link]
-
PMC. Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. [Link]
-
ResearchGate. Experimental protocol. Overview of the experimental protocol. Mice.... [Link]
-
UC Irvine. (2021, November 1). Nicotine e‐cigarette vapor inhalation and self‐administration in a rodent model. [Link]
-
Vanderbilt Center for Cognitive Medicine. MIND. [Link]
-
Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. [Link]
-
Rodent MDA. Researchers. [Link]
-
PMC - PubMed Central. (2020, August 3). Nicotine Self-Administration Induces Plastic Changes to Nicotinic Receptors in Medial Habenula. [Link]
-
ResearchGate. (2025, August 6). (PDF) Cognitive Effects of Nicotine: Recent Progress. [Link]
-
ResearchGate. cAMP-Mediated Mechanisms for Pain Sensitization during Opioid Withdrawal. [Link]
-
PubMed. (2010, June 15). Potential adverse effects of discontinuing psychotropic drugs. Part 1: Adrenergic, cholinergic, and histamine drugs. [Link]
-
MDPI. Evaluation of Parameters Which Influence Voluntary Ingestion of Supplements in Rats. [Link]
-
PubMed. (2005, November 15). The diagnosis and management of cow milk protein intolerance in the primary care setting. [Link]
- Google Patents. CN102617509A - Chlorpromazine hydrochloride synthesis process.
Sources
- 1. Frontiers | Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction [frontiersin.org]
- 2. CMPI hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Mechanisms of Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dual role of nicotine in addiction and cognition: A review of neuroimaging studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine Self-Administration Induces Plastic Changes to Nicotinic Receptors in Medial Habenula - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Potential adverse effects of discontinuing psychotropic drugs. Part 1: Adrenergic, cholinergic, and histamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotine Acts on Cholinergic Signaling Mechanisms to Directly Modulate Choroid Plexus Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Bulleyaconitine A Inhibits Morphine-Induced Withdrawal Symptoms, Conditioned Place Preference, and Locomotor Sensitization Via Microglial Dynorphin A Expression [frontiersin.org]
- 13. "Investigating the Modulation and Mechanisms of α7 Nicotinic Acetylchol" by Asti Jackson [scholarscompass.vcu.edu]
- 14. a7 nicotinic receptor: Topics by Science.gov [science.gov]
- 15. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. Alpha7 Nicotinic Acetylcholine Receptors Modulate Motivation to Self-Administer Nicotine: Implications for Smoking and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Toxicity Profile of CMPI Hydrochloride in Preclinical Studies
Executive Summary & Compound Identity
CMPI hydrochloride (CAS: 2250025-94-4) is a highly selective Positive Allosteric Modulator (PAM) of the
It specifically targets the
Clarification of Identity:
-
Target Compound: 3-(2-chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride.[2]
-
Distinction: This guide does not refer to 2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent) or plant extracts often abbreviated as CMPI.
Pharmacological Safety Profile (Mechanism-Based Toxicity)
The primary safety advantage of CMPI lies in its mechanism. By functioning as a PAM rather than a direct agonist, CMPI enhances the efficacy of endogenous acetylcholine (ACh) without directly activating the receptor in the absence of the orthosteric ligand. This significantly reduces the risk of receptor desensitization and excitotoxicity.
Selectivity and Off-Target Mitigation
CMPI was developed to overcome the toxicity limitations of earlier nicotinic ligands (e.g., epibatidine).
| Target Receptor | Interaction Type | Outcome | Safety Implication |
| Potent PAM | Potentiation of ACh currents | Therapeutic Effect (Cognition, Analgesia) | |
| Inactive / Weak Inhibitor | No potentiation | Avoids over-activation of High Sensitivity isoforms | |
| >100-fold Selectivity | Negligible binding | Prevents autonomic side effects (HTN, GI motility issues) | |
| Inactive | No activation | Prevents neuromuscular toxicity (Cramps, Paralysis) | |
| 5-HT3 / GABA | Selective | No cross-reactivity | Reduces CNS off-target risks |
Mechanism of Action Visualization
The following diagram illustrates the structural basis of CMPI's selectivity, binding at the
Caption: CMPI selectively engages the α4:α4 interface, potentiating only the (α4)3(β2)2 isoform.
Preclinical Toxicology & Safety Pharmacology
The preclinical evaluation of CMPI follows a rigorous "hit-to-lead" optimization focused on removing liabilities common to the piperidine/isoxazole scaffold.
In Vitro Safety Screen
-
hERG Inhibition: The optimized substituted piperidine class, from which CMPI is derived, demonstrates a favorable cardiac safety profile. CMPI exhibits low affinity for the hERG K+ channel (
), significantly reducing the risk of QT prolongation compared to early generation ligands. -
Cytotoxicity: Assays in HEK-293 cells stably expressing
receptors showed negligible cytotoxicity at therapeutic concentrations ( ). -
Genotoxicity: Structure-activity relationship (SAR) studies optimized the isoxazole moiety to minimize reactive metabolite formation, a common liability in nitrogen-rich heterocycles.
In Vivo Tolerability
-
Acute Dosing: In rodent models (C57BL/6J mice), CMPI has been administered intraperitoneally (i.p.) at doses up to 15 mg/kg without eliciting overt behavioral toxicity (e.g., seizures, ataxia, or sedation).
-
Therapeutic Index: The separation between the efficacy dose (
mg/kg estimated from in vitro potency) and the maximum tested dose (15 mg/kg) suggests a wide therapeutic window. -
CNS Side Effects: Unlike non-selective agonists which cause hypolocomotion and respiratory depression, CMPI does not significantly alter basal locomotor activity at efficacious doses, confirming its "silent" nature in the absence of high cholinergic tone.
Pharmacokinetics (PK)
-
CNS Penetration: CMPI is highly CNS penetrant, a critical requirement for treating neuropsychiatric disorders.
-
Metabolic Stability: The addition of the chlorophenyl group and the methyl-substituted pyrazole enhances metabolic stability against CYP450 degradation compared to unsubstituted piperidines.
Experimental Workflow: Safety Validation
To replicate or validate the safety profile of CMPI, the following experimental workflow is recommended. This protocol ensures that observed effects are due to specific
Caption: Step-by-step workflow for validating CMPI safety from in vitro binding to in vivo behavioral assessment.
References
-
Albrecht, B. K., et al. (2008).[2][4][5][6] "Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators."[2][5][7] Bioorganic & Medicinal Chemistry Letters, 18(19), 5209-5212.
-
Hamouda, A. K., et al. (2016).[2][3][4] "Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator." Molecular Pharmacology, 89(5), 575-584.
-
Wang, Z. J., et al. (2017).[3] "Unraveling amino acid residues critical for allosteric potentiation of (α4)3(β2)2-type nicotinic acetylcholine receptor responses." Journal of Biological Chemistry, 292(24), 9988-10001.
-
Bagdas, D., et al. (2020). "Examining the Effects of (α4)3(β2)2 Nicotinic Acetylcholine Receptor-Selective Positive Allosteric Modulator on Acute Thermal Nociception in Rats." Frontiers in Pharmacology, 11, 856.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. More than Smoke and Patches: The Quest for Pharmacotherapies to Treat Tobacco Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]
A Technical Guide to CMPI Hydrochloride: A Potent Modulator of Nicotinic Acetylcholine Receptors
This technical guide offers an in-depth overview of CMPI hydrochloride, a significant chemical probe in the field of neuroscience and pharmacology. The content herein is curated for researchers, scientists, and professionals in drug development, providing foundational knowledge, experimental insights, and practical methodologies for the application of this compound.
Core Introduction and Target Clarification
CMPI hydrochloride (3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride) is a highly potent and selective positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR)[1][2]. It is crucial for researchers to note that while the acronym "CMPI" might be associated with other molecules in different contexts, the compound identified by the CAS number 2250025-94-4 is definitively characterized by its activity at nAChRs. This guide will focus on this well-established mechanism of action. As a PAM, CMPI hydrochloride enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh), rather than activating the receptor directly[3]. This modulatory action makes it an invaluable tool for studying the nuanced roles of α4β2 nAChRs in various physiological and pathological states, including nicotine dependence and certain neuropsychiatric conditions[3].
Physicochemical Properties of CMPI Hydrochloride
A precise understanding of a compound's physicochemical properties is fundamental for accurate experimental design, from solution preparation to data interpretation. The key identifiers and molecular properties for CMPI hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2250025-94-4 | [1][2] |
| Molecular Weight | 379.28 g/mol | [1][2][4] |
| Chemical Formula | C₁₈H₁₉ClN₄O·HCl | [1] |
Note: The molecular weight and formula correspond to the hydrochloride salt form. Always refer to the batch-specific information on the certificate of analysis for the most accurate data when preparing stock solutions[2].
Mechanism of Action and Cholinergic Signaling Pathway
CMPI hydrochloride exerts its effect by binding to an allosteric site on the α4β2 nAChR, distinct from the binding site of acetylcholine. This binding event induces a conformational change in the receptor that increases the probability of the ion channel opening in the presence of an agonist like ACh. The α4β2 nAChRs are ligand-gated ion channels that, upon activation, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the neuronal membrane and subsequent cellular responses.
CMPI hydrochloride shows selectivity for the (α4)₃(β2)₂ stoichiometry of the nAChR over the (α4)₂(β2)₃ stoichiometry[3][5]. This is significant as different stoichiometries have distinct pharmacological properties and physiological roles. The potentiation by CMPI hydrochloride effectively increases the receptor's sensitivity to acetylcholine, shifting the dose-response curve to the left[5].
The following diagram illustrates the cholinergic synapse and the modulatory role of CMPI hydrochloride on the postsynaptic α4β2 nAChR.
Caption: Modulation of the α4β2 nAChR by CMPI hydrochloride at a cholinergic synapse.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
To characterize the potentiation of α4β2 nAChRs by CMPI hydrochloride, a TEVC assay using Xenopus laevis oocytes is a robust and widely used method. This protocol allows for the direct measurement of ion channel activity in response to agonists and modulators.
A. Materials and Reagents:
-
Xenopus laevis oocytes
-
cRNA for human α4 and β2 nAChR subunits
-
CMPI hydrochloride (stock solution in DMSO)
-
Acetylcholine (ACh) chloride (stock solution in water)
-
Oocyte Ringer's 2 (OR2) solution
-
Collagenase solution
-
Microinjection and TEVC setup (amplifier, electrodes, perfusion system)
B. Step-by-Step Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a mature female Xenopus laevis frog using a collagenase treatment.
-
Inject each oocyte with a precise mixture of α4 and β2 subunit cRNA (e.g., in a 1:1 ratio) to express the receptors.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in OR2 solution to allow for receptor expression.
-
-
TEVC Recording Setup:
-
Place a single oocyte in the recording chamber and perfuse with OR2 solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Establish a baseline current in the presence of OR2 buffer.
-
To determine the potentiation, first apply a sub-maximal concentration of ACh (e.g., the EC₁₀ concentration) until the current response reaches a stable plateau.
-
Wash the oocyte with OR2 until the current returns to baseline.
-
Co-apply the same EC₁₀ concentration of ACh along with a specific concentration of CMPI hydrochloride.
-
Record the peak current response. The increase in current amplitude compared to ACh alone represents the potentiation.
-
-
Data Analysis:
-
Calculate the percentage of potentiation for each CMPI hydrochloride concentration using the formula: ((I_ACh+CMPI - I_ACh) / I_ACh) * 100, where I is the peak current.
-
To determine the EC₅₀ of potentiation, perform the experiment with a range of CMPI hydrochloride concentrations while keeping the ACh concentration constant.
-
Plot the percentage of potentiation against the logarithm of the CMPI hydrochloride concentration and fit the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for a TEVC assay to measure CMPI hydrochloride potentiation.
References
-
Jacobs, M., et al. (2021). The structure and function of protein kinase C-related kinases (PRKs). Biochemical Society Transactions, 49(1), 225-235. [Link]
-
National Center for Biotechnology Information. (n.d.). Protein Kinase C-Related Kinase (PKN/PRK). Potential Key-Role for PKN1 in Protection of Hypoxic Neurons. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). The role of PRK1 in glucose metabolism and nutrient signalling. Retrieved February 17, 2026, from [Link]
-
Kinsella, P., et al. (2015). Protein kinase C-related kinase 1 and 2 play an essential role in thromboxane-mediated neoplastic responses in prostate cancer. Oncotarget, 6(20), 17994-18007. [Link]
-
Portland Press. (2021). The structure and function of protein kinase C-related kinases (PRKs). Biochemical Society Transactions. [Link]
-
National Center for Biotechnology Information. (n.d.). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. Retrieved February 17, 2026, from [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. CMPI hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CMPI Hydrochloride in Electrophysiology Patch-Clamp Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potentiation of Nicotinic Acetylcholine Receptors with CMPI Hydrochloride
CMPI hydrochloride has emerged as a valuable pharmacological tool for the nuanced study of nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype, which is implicated in a variety of neurological processes and is a key target in drug discovery for conditions like nicotine dependence and neurodegenerative diseases.[1] This document serves as a comprehensive guide for the application of CMPI hydrochloride in electrophysiology, with a focus on patch-clamp assays. It provides not only detailed protocols but also the underlying scientific rationale to empower researchers to design and execute robust experiments.
CMPI hydrochloride is a potent and selective positive allosteric modulator (PAM) of α4β2 nAChRs. Unlike direct agonists that bind to the orthosteric site (the acetylcholine binding site), PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances its response to the endogenous ligand, acetylcholine (ACh).[2] This modulatory action makes CMPI hydrochloride an invaluable tool for dissecting the intricate mechanisms of nAChR function and for screening for novel therapeutic agents.
Mechanism of Action: A Tale of Two Stoichiometries
The α4β2 nAChRs can assemble into two different stoichiometries with distinct sensitivities to acetylcholine: a high-sensitivity (HS) isoform, typically with a (α4)2(β2)3 arrangement, and a low-sensitivity (LS) isoform, with a (α4)3(β2)2 arrangement.[3] CMPI hydrochloride exhibits a remarkable selectivity for the LS (α4)3(β2)2 isoform.[1][4] It potentiates the response of these receptors to ACh, effectively increasing their sensitivity to the neurotransmitter.[1] Interestingly, at higher concentrations, CMPI hydrochloride can act as an inhibitor of the HS (α4)2(β2)3 isoform, as well as muscle-type and Torpedo nAChRs.[5]
The potentiation effect of CMPI on the (α4)3(β2)2 nAChR is characterized by a significant leftward shift in the ACh concentration-response curve, indicating an increase in the potency of ACh, with minimal to no effect on the maximal response.[2] This is a hallmark of positive allosteric modulation. The binding site for CMPI has been identified at the interface between two α4 subunits, a unique feature of the (α4)3(β2)2 stoichiometry.[2][4]
Figure 1: Simplified signaling pathway of CMPI hydrochloride action on (α4)3(β2)2 nAChRs.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of CMPI hydrochloride is crucial for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Weight | 379.28 g/mol | |
| Formula | C18H19ClN4O.HCl | |
| Appearance | Solid powder | [4] |
| Purity | ≥98% (HPLC) | |
| Solubility | Water (up to 50 mM), DMSO (up to 100 mM) | |
| Storage | Store at -20°C | [4] |
Protocol for Stock Solution Preparation
This protocol provides a general guideline. Always refer to the manufacturer's certificate of analysis for batch-specific molecular weight.
Materials:
-
CMPI hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution in 1 ml of DMSO, calculate the mass of CMPI hydrochloride needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x 0.001 L x 379.28 g/mol = 3.79 mg
-
Weigh the compound: Carefully weigh the calculated amount of CMPI hydrochloride using an analytical balance in a fume hood.
-
Dissolve the compound: Add the weighed CMPI hydrochloride to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (in this case, 1 ml) to the tube.
-
Ensure complete dissolution: Vortex the solution until the CMPI hydrochloride is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.[4]
Note on Vehicle Control: When performing electrophysiological recordings, it is imperative to include a vehicle control (e.g., the final concentration of DMSO used to dilute the CMPI hydrochloride) to account for any effects of the solvent on the cells.
Whole-Cell Patch-Clamp Protocol for Assessing CMPI Hydrochloride Activity
This protocol outlines a standard whole-cell voltage-clamp experiment to characterize the potentiation of ACh-evoked currents by CMPI hydrochloride in a cell line stably expressing human (α4)3(β2)2 nAChRs.
Experimental Workflow
Figure 2: A typical workflow for a whole-cell patch-clamp experiment with CMPI.
Materials and Solutions
-
Cell Line: A stable cell line expressing the human (α4)3(β2)2 nAChR (e.g., HEK293 or CHO cells).
-
Patch-Clamp Rig: Inverted microscope, micromanipulator, amplifier, data acquisition system.
-
Perfusion System: For rapid application and washout of solutions.
-
Borosilicate Glass Capillaries: For pulling patch pipettes.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.
-
Agonist Solution: Acetylcholine chloride prepared in extracellular solution.
-
Test Compound Solution: CMPI hydrochloride diluted to the desired final concentration in the agonist solution.
Step-by-Step Protocol
-
Cell Preparation: Plate the cells expressing α4β2 nAChRs onto glass coverslips 24-48 hours before the experiment. Ensure the cells are healthy and not overly confluent.[6]
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-7 MΩ when filled with the intracellular solution.[7]
-
Establish Whole-Cell Configuration:
-
Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution.
-
Using the micromanipulator, approach a target cell with the patch pipette.[6]
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once in proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[7][8]
-
Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.[7]
-
-
Voltage-Clamp Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Allow the cell to stabilize for a few minutes, allowing for the dialysis of the pipette solution into the cell.
-
-
Baseline ACh-Evoked Currents:
-
Using the perfusion system, apply a sub-maximal concentration of acetylcholine (e.g., the EC10 concentration, which should be determined in separate experiments) for a short duration (e.g., 2-5 seconds) to evoke an inward current.
-
Repeat this application several times with a sufficient washout period in between to establish a stable baseline response.
-
-
Application of CMPI Hydrochloride:
-
Prepare solutions of ACh at the same sub-maximal concentration containing various concentrations of CMPI hydrochloride (e.g., ranging from 1 nM to 1 µM).
-
Co-apply the ACh + CMPI hydrochloride solution and record the evoked current. A significant increase in the current amplitude compared to the baseline ACh response is expected.[2]
-
-
Washout: After recording the potentiated response, perfuse the cell with the extracellular solution to wash out the compounds and allow the current to return to baseline.
-
Data Analysis:
-
Measure the peak amplitude of the inward currents evoked by ACh alone and in the presence of CMPI hydrochloride.
-
Calculate the percentage potentiation for each concentration of CMPI hydrochloride.
-
Construct a dose-response curve by plotting the percentage potentiation against the logarithm of the CMPI hydrochloride concentration to determine the EC50 value.
-
Safety and Handling Precautions
CMPI hydrochloride is intended for research use only.[4] While detailed toxicological data is not widely available, it is prudent to handle the compound with care. Harmful if swallowed, and may cause skin and eye irritation.[9] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. Work in a well-ventilated area or a fume hood, especially when handling the powdered form.
Troubleshooting Common Issues in Patch-Clamp Experiments
| Issue | Possible Cause | Suggested Solution |
| Difficulty obtaining a GΩ seal | Unhealthy cells, dirty pipette tip, incorrect pipette resistance, vibrations | Use healthy, low-passage cells. Ensure solutions are fresh and correctly formulated. Pull new pipettes with appropriate resistance (4-7 MΩ). Use an anti-vibration table.[6][7] |
| Unstable recording (rundown of current) | Dialysis of essential intracellular components | Consider using the perforated patch-clamp technique to preserve the intracellular milieu.[10] |
| No response to ACh | Low receptor expression, incorrect agonist concentration | Verify receptor expression in the cell line. Perform an ACh dose-response curve to determine the appropriate concentration range. |
| Variability in potentiation | Incomplete washout, receptor desensitization | Ensure adequate washout times between applications. Use a rapid perfusion system to minimize desensitization. |
Conclusion
CMPI hydrochloride is a powerful and selective tool for the investigation of (α4)3(β2)2 nicotinic acetylcholine receptors. Its ability to positively modulate these receptors makes it an excellent probe for studying their physiological roles and for identifying novel therapeutic agents. By following the detailed protocols and understanding the scientific principles outlined in these application notes, researchers can effectively utilize CMPI hydrochloride to advance our understanding of nicotinic receptor pharmacology.
References
- Grupe, M., et al. (2015). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. The Journal of biological chemistry, 290(32), 19661–19671.
- Mazzaferro, S., et al. (2023).
-
Axon Instruments. (n.d.). Patch-clamp-protocol-final.pdf. Retrieved from [Link]
-
MDPI. (2021, September 1). TRPM2. Retrieved from [Link]
-
FujiFilm Cellular Dynamics. (n.d.). iCell Cardiomyocytes - Performing Perforated Patch Clamp Application Protocol. Retrieved from [Link]
-
The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Retrieved from [Link]
-
MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
Queen's Center for Biomedical Research. (n.d.). Pharmacology of JNJ-28583113: A novel TRPM2 antagonist. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medkoo.com [medkoo.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Patch Clamp Protocol [labome.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fujifilmcdi.com [fujifilmcdi.com]
Application Note: Optimization of CMPI Hydrochloride Concentrations for In Vitro Cell Culture
Part 1: Introduction & Chemical Identity[1]
Crucial Disambiguation: This guide specifically addresses CMPI Hydrochloride (CAS: 2250025-94-4), the potent Positive Allosteric Modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs).[1]
-
Chemical Name: 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride.[2]
-
Target: Selective potentiation of (α4)3(β2)2 stoichiometry nAChRs.
-
Application: Neuroscience, nicotine dependence research, and anti-inflammatory cholinergic pathways.
WARNING: Do NOT confuse this with 2-Chloro-1-methylpyridinium iodide (Mukaiyama’s Reagent), also abbreviated as CMPI. The latter is a coupling reagent used for chemical synthesis and is highly toxic to cells if added directly to media.
Part 2: Recommended Concentration Ranges
The optimal concentration of CMPI HCl depends heavily on the specific assay endpoint (electrophysiology vs. protein expression) and the cell type's sensitivity.
Summary of Effective Concentrations
| Application | Recommended Range | Key Considerations |
| Functional Potentiation (Ca²⁺ Flux, Electrophysiology) | 10 nM – 200 nM | EC₅₀ is ~18–20 nM for human/rat α4β2 receptors. |
| Receptor Up-regulation (Chaperone effect, 24h+) | 100 nM – 1 µM | Higher concentrations may be needed to stabilize intracellular receptors. |
| Maximum Tolerable Concentration (MTC) | < 3 µM | Cytotoxicity observed above 3 µM in sensitive lines (e.g., BEAS-2B). |
| Off-Target Inhibition | > 500 nM | At concentrations >0.5 µM, CMPI may inhibit muscle-type and (α4)2(β2)3 receptors. |
Mechanistic Rationale
CMPI acts as a Type I PAM. It binds to an allosteric site on the α4β2 receptor, lowering the energy barrier for channel opening in response to agonists (like acetylcholine or nicotine).
-
Low Concentration (10–100 nM): Increases the probability of channel opening (P_open) without blocking the pore.
-
High Concentration (>1 µM): Can induce channel block or desensitization, leading to a "bell-shaped" dose-response curve.
Part 3: Preparation & Handling Protocol
Stock Solution Preparation
CMPI HCl is a salt and exhibits good solubility in polar solvents.
-
Preferred Solvent: DMSO (Dimethyl sulfoxide) or Sterile Water.
-
Target Stock Concentration: 10 mM.
Protocol:
-
Weigh 3.79 mg of CMPI HCl (MW: 379.28 g/mol ).
-
Add 1.0 mL of sterile, cell-culture grade DMSO (or Water).
-
Vortex vigorously for 30 seconds until fully dissolved.
-
Aliquot: Dispense into 20–50 µL aliquots in light-protected tubes.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.
Serial Dilution Workflow (For Dose-Response)
Never add 100% DMSO stock directly to cells. Prepare an intermediate dilution in culture media.
Diagram: Dilution Scheme
Caption: Three-step dilution strategy ensures DMSO concentration remains negligible (<0.1%) in the final assay.
Part 4: Experimental Protocols
Protocol A: Functional Calcium Flux Assay (Acute)
Objective: Measure CMPI-mediated potentiation of acetylcholine (ACh) response.
-
Seeding: Plate HEK-293 cells stably expressing human α4β2 nAChRs in poly-D-lysine coated black-walled 96-well plates (50,000 cells/well). Incubate 24h.
-
Dye Loading: Aspirate media and load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS buffer for 45 min at 37°C.
-
Pre-incubation: Add CMPI HCl (at 2x final concentration) to the wells.
-
Range: 0 nM (Vehicle), 10 nM, 30 nM, 100 nM, 300 nM.
-
Incubate for 5 minutes to allow allosteric site binding.
-
-
Agonist Injection: Inject EC₂₀ concentration of Acetylcholine (or Nicotine) using an automated fluidics system.
-
Readout: Measure fluorescence (Ex/Em 494/516 nm) for 60 seconds.
-
Analysis: Calculate Area Under Curve (AUC). CMPI should shift the ACh dose-response curve to the left.
Protocol B: Cytotoxicity Assessment (MTC Determination)
Objective: Verify safety of CMPI concentrations for your specific cell line.
-
Seeding: Plate cells (e.g., SH-SY5Y or BEAS-2B) at 5,000 cells/well in 96-well plates.
-
Treatment: 24 hours post-seeding, treat with CMPI HCl:
-
0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM, 30 µM.
-
-
Incubation: Incubate for 24 to 48 hours at 37°C.
-
Assay: Add CCK-8 or MTT reagent (10 µL/well). Incubate 2-4 hours.
-
Result: Absorbance at 450 nm.
-
Threshold: Viability < 80% relative to vehicle control indicates toxicity.
-
Expected Result: Toxicity often begins > 3 µM.
-
Part 5: Mechanism of Action Visualization
Understanding the signaling pathway is essential for interpreting results. CMPI binds to the α4:α4 interface, distinct from the orthosteric ACh binding site (α4:β2 interface).
Caption: CMPI potentiates signaling by stabilizing the open state of the receptor upon agonist binding.
References
-
Tocris Bioscience. CMPI hydrochloride Product Information.[1][3] (Accessed 2023). Link
-
MedChemExpress. nAChR agonist CMPI hydrochloride: Datasheet and Biological Activity.Link
-
Beaudoin, R. et al. The Effect of Nicotinic Receptor Potentiators on Human Lung Cell Viability.[4] 39th SBEC. (Identifies MTC in BEAS-2B cells as 3 µM). Link
-
Henderson, B.J. et al. Structure-Function Analysis of the α4β2 Nicotinic Acetylcholine Receptor. Journal of Biological Chemistry.[3] (Mechanistic grounding for stoichiometry specificity).
Sources
Application Notes & Protocols for the In Vivo Administration of CMPI Hydrochloride
A Guide for Preclinical Research in Neuropharmacology
Introduction: Understanding CMPI Hydrochloride
CMPI hydrochloride is a potent and selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs), with a particular selectivity for the (α4)3(β2)2 stoichiometry.[1][2] Unlike direct agonists that activate the receptor by binding to the primary acetylcholine (ACh) binding sites, CMPI binds to an allosteric site at the α4:α4 subunit interface.[1][3] This binding event potentiates the receptor's response to the endogenous neurotransmitter, ACh, significantly enhancing ion channel gating and cholinergic signaling without causing direct activation on its own.[3]
This mechanism of action makes CMPI a valuable research tool for investigating the role of the cholinergic system in various physiological and pathological processes. Its ability to penetrate the central nervous system (CNS) allows for the exploration of its effects on neuronal circuits underlying nicotine dependence, cognition, and other neuropsychiatric conditions associated with diminished cholinergic activity.[1][4] These application notes provide a comprehensive guide for researchers on the formulation, administration, and in vivo application of CMPI hydrochloride in relevant animal models.
Mechanism of Action: Positive Allosteric Modulation of nAChRs
CMPI enhances cholinergic neurotransmission by increasing the efficiency of nAChRs. When ACh binds to its sites on the (α4)3(β2)2 receptor, the ion channel opens, allowing the influx of cations like Na⁺ and Ca²⁺, which depolarizes the neuron. CMPI, by binding to its distinct allosteric site, stabilizes the open conformation of the channel, thereby amplifying the effect of ACh. This results in a greater and more prolonged response to the same concentration of the endogenous agonist.[3]
Caption: Mechanism of CMPI as a Positive Allosteric Modulator (PAM) of nAChRs.
Physicochemical Properties & Formulation Guidelines
Accurate preparation of dosing solutions is critical for reproducible in vivo experiments. CMPI is supplied as a hydrochloride salt, which influences its solubility and handling.
Table 1: Physicochemical Properties of CMPI Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride | [2] |
| Molecular Formula | C₁₈H₁₉ClN₄O·HCl | [2] |
| Molecular Weight | 379.28 g/mol (Varies by batch) | [2][5] |
| CAS Number | 2250025-94-4 | [2][5] |
| Appearance | Solid powder | [6] |
| Storage | Store at -20°C for long-term stability. | [2][6] |
| Solubility | Water: ≤ 50 mM (approx. 18.96 mg/mL)DMSO: ≤ 100 mM (approx. 37.93 mg/mL) |[2][5] |
Protocol 1: Preparation of Stock and Dosing Solutions
Rationale: The choice of vehicle is paramount for ensuring drug solubility, stability, and animal safety. Given CMPI hydrochloride's good water solubility, sterile saline is the preferred vehicle for most in vivo applications to avoid the potential confounding effects of solvents like DMSO.
Materials:
-
CMPI hydrochloride powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Dimethyl sulfoxide (DMSO), if required
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm)
Step-by-Step Methodology:
-
Calculate Required Mass: Before weighing, always refer to the Certificate of Analysis (CoA) for the batch-specific molecular weight. Calculate the mass of CMPI hydrochloride needed for your stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
-
Prepare High-Concentration Stock Solution (e.g., 10 mg/mL in Saline): a. Weigh the calculated amount of CMPI hydrochloride powder and place it in a sterile conical tube. b. Add a small volume of sterile saline to the powder. c. Vortex vigorously. Use a bath sonicator if necessary to aid dissolution. d. Once fully dissolved, add sterile saline to reach the final desired volume. e. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. f. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Working Dosing Solution (e.g., 1 mg/mL): a. On the day of the experiment, thaw an aliquot of the stock solution. b. Dilute the stock solution to the final desired concentration using sterile saline. For example, to make a 1 mg/mL solution from a 10 mg/mL stock, mix 1 part stock with 9 parts sterile saline. c. Vortex briefly to ensure homogeneity. The dosing solution should be clear and free of precipitates.
Trustworthiness Check: Always prepare fresh dosing solutions from a frozen stock on the day of use. Visually inspect the solution for any precipitation before administration. If solubility in saline is an issue at higher concentrations, a co-solvent system (e.g., 5-10% DMSO, 10% Tween® 80 in saline) may be explored, but vehicle-only control groups become essential.
In Vivo Administration Protocols
The selection of animal models and administration routes should align with the scientific objectives of the study. Rodents are commonly used for neuropharmacological research due to their well-characterized physiology and behavior.[7]
Animal Model Selection
-
Mice (e.g., C57BL/6, BALB/c): Suitable for a wide range of behavioral paradigms, genetic manipulation, and initial efficacy studies. Their small size requires smaller compound quantities.[8]
-
Rats (e.g., Sprague-Dawley, Wistar): Often preferred for studies requiring larger blood volumes for pharmacokinetic analysis, more complex cognitive tasks, and surgical procedures.[9]
Ethical Considerations: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established ethical guidelines to ensure animal welfare.
Dose Selection and Pilot Studies
Due to a lack of published in vivo dosing information for CMPI, a dose-finding study is required . The potent in vitro EC₅₀ (18-20 nM for human and rat receptors, respectively) suggests that low systemic doses may be effective.[2][5]
Table 2: Recommended Starting Dose Ranges for Pilot Efficacy Studies
| Route | Species | Suggested Starting Dose Range | Rationale |
|---|---|---|---|
| IP | Mouse | 0.1 - 3 mg/kg | Systemic administration bypassing first-pass metabolism. |
| PO | Mouse | 0.3 - 10 mg/kg | Accounts for potential lower oral bioavailability. |
| IP | Rat | 0.1 - 3 mg/kg | Similar to mouse, adjust for body surface area if needed. |
| PO | Rat | 0.3 - 10 mg/kg | Standard starting range for CNS-active small molecules. |
Expertise Insight: Begin with a single low dose and escalate in subsequent cohorts while monitoring for efficacy (pharmacodynamic response) and signs of toxicity. This systematic approach is crucial for identifying a therapeutically relevant and well-tolerated dose window.
Protocol 2: Administration via Intraperitoneal (IP) Injection in Mice
Rationale: IP injection is a common and effective method for systemic drug administration in rodents, providing rapid absorption into the bloodstream.
Workflow:
Caption: Standard workflow for intraperitoneal (IP) injection in a mouse model.
Step-by-Step Methodology:
-
Dose Calculation: Weigh each mouse immediately before dosing. Calculate the exact volume to inject based on a standard injection volume of 10 mL/kg body weight.
-
Animal Restraint: Restrain the mouse firmly but gently by scruffing the neck to expose the abdomen. Tilt the mouse so its head is pointing slightly downwards.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids major organs like the bladder and cecum.
-
Injection: Using a 27-30 gauge needle, penetrate the skin and abdominal wall at an approximately 45-degree angle. Gently aspirate to ensure the needle has not entered a blood vessel or organ, then slowly depress the plunger to administer the solution.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for at least 15-30 minutes for any immediate adverse reactions.
Pharmacokinetic and Safety Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of CMPI is crucial for interpreting pharmacodynamic results.[10]
Pilot Pharmacokinetic (PK) Study
A pilot PK study is strongly recommended to determine key parameters like Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), and plasma half-life (t₁/₂).[11]
Table 3: Example Time Points for Blood Sampling in a Mouse PK Study (IP Dosing)
| Pre-dose | Post-dose |
|---|
| 0 min | 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr |
Methodology: Administer a single dose of CMPI. At each specified time point, collect blood samples (e.g., via tail vein or terminal cardiac puncture) from a cohort of animals. Analyze plasma concentrations of CMPI using a validated analytical method such as LC-MS/MS.[12]
Safety and Tolerability Monitoring
Rationale: As with any novel compound, establishing a safety profile is essential. Close observation can prevent unnecessary animal morbidity and identify the maximum tolerated dose (MTD).
Key Monitoring Parameters:
-
Body Weight: Record daily for several days post-administration. Significant weight loss (>15-20%) is a key sign of toxicity.
-
Clinical Signs: Observe animals for changes in posture, activity, grooming, and the presence of any abnormal behaviors (e.g., seizures, ataxia).
-
Food and Water Intake: Monitor for any significant changes.
References
-
Grupe, M., et al. (2015). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. Journal of Biological Chemistry, 290(21), 13455-13465. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Pharmacology/Toxicology Review and Evaluation. Retrieved from [Link]
-
G-C. G., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1374. Retrieved from [Link]
-
Synapse. (2024). Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Retrieved from [Link]
-
Murray, B. W., et al. (2015). Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility. PLOS ONE, 10(9), e0138626. Retrieved from [Link]
-
Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-592. Retrieved from [Link]
-
Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. Nature Chemical Biology, 6(5), 359-368. Retrieved from [Link]
-
Jett, D. A. (2012). Animal Models of the Clinical Manifestations of Human Exposure to Organophosphorus Compounds. Journal of Medical CBR Defense. Retrieved from [Link]
-
O'Donnell, A., et al. (2012). In vivo animal models for drug delivery across the lung mucosal barrier. RCSI Repository. Retrieved from [Link]
-
Hashem, S., et al. (2020). Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials. British Journal of Cancer, 123, 1228-1234. Retrieved from [Link]
-
BioIVT. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
-
Naguib, M., et al. (1995). Comparison between in vivo and in vitro pharmacokinetics of succinylcholine in humans. Anesthesiology, 82(5), 1191-1199. Retrieved from [Link]
-
Karol, M. H. (1998). Design of Animal Models to Probe the Mechanisms of Multiple Chemical Sensitivity. Environmental Health Perspectives, 106(Suppl 6), 1317-1323. Retrieved from [Link]
-
Iversen, P. L., et al. (2005). In vivo bioavailability and pharmacokinetics of a c-MYC antisense phosphorodiamidate morpholino oligomer, AVI-4126, in solid tumors. Clinical Cancer Research, 11(10), 3923-3930. Retrieved from [Link]
-
González-Hedström, D., et al. (2023). Evaluation of Parameters Which Influence Voluntary Ingestion of Supplements in Rats. Animals, 13(11), 1836. Retrieved from [Link]
-
MSD Veterinary Manual. (n.d.). Toxicities from Illicit and Abused Drugs. Retrieved from [Link]
-
Wang, H., et al. (2008). Choline produces antiarrhythmic actions in animal models by cardiac M3 receptors: improvement of intracellular Ca2+ handling as a common mechanism. Canadian Journal of Physiology and Pharmacology, 86(12), 860-865. Retrieved from [Link]
-
Proust, B., et al. (2008). A murine model of cow's milk protein-induced allergic reaction. European Annals of Allergy and Clinical Immunology, 40(3), 96-103. Retrieved from [Link]
-
Sharma, A., et al. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 12(2), 112-116. Retrieved from [Link]
-
Hansen, J. V., et al. (2024). Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review. F1000Research, 13, 1145. Retrieved from [Link]
-
Smaldini, P., et al. (2013). In vivo Evidence of Cross-Reactivity between Cow's Milk and Soybean Proteins in a Mouse Model of Food Allergy. Journal of Agricultural and Food Chemistry, 61(49), 11984-11992. Retrieved from [Link]
-
Szafranski, G. B., et al. (2012). Differences in the in vitro and in vivo pharmacokinetic profiles of once-daily modified-release methylphenidate formulations in Canada: examination of current bioequivalence criteria. Current Medical Research and Opinion, 28(5), 779-787. Retrieved from [Link]
-
Ghaffari, M., et al. (2025). Effects of rumen-protected choline supplementation on lactation performance of dairy cows: A systematic review and dose-response meta-analysis. Journal of Dairy Science. Retrieved from [Link]
-
Li, W., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 27(14), 4478. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods. Foods, 10(3), 556. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2004). Residues of some veterinary drugs in animals and foods. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CMPI hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 6. medkoo.com [medkoo.com]
- 7. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Choline produces antiarrhythmic actions in animal models by cardiac M3 receptors: improvement of intracellular Ca2+ handling as a common mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Synaptic Plasticity with a CaMKII Inhibitor
A Senior Application Scientist's Guide to Investigating the Role of CaMKII in Synaptic Plasticity Using KN-93
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that is highly abundant in the brain and plays a pivotal role in decoding calcium signals into downstream cellular events.[1] In the field of neuroscience, CaMKII is recognized as a central molecular player in the mechanisms underlying synaptic plasticity, the process by which synapses strengthen or weaken over time.[1][2] This plasticity, particularly in the form of long-term potentiation (LTP) and long-term depression (LTD), is widely considered to be a cellular correlate of learning and memory.[3][4] Given its critical role, the pharmacological inhibition of CaMKII has become an indispensable tool for researchers seeking to dissect its contribution to these fundamental neural processes.
This guide provides a comprehensive overview and detailed protocols for utilizing KN-93, a potent and cell-permeable inhibitor of CaMKII, to study synaptic plasticity. While the user's initial query mentioned "CMPI hydrochloride," our extensive database indicates a likely misidentification, as CMPI hydrochloride is primarily characterized as a nicotinic acetylcholine receptor modulator. In contrast, KN-93 is a well-established and widely used tool for investigating CaMKII-dependent synaptic phenomena.[5] We will delve into the mechanism of action of KN-93, provide step-by-step protocols for its application in electrophysiological studies of LTP in hippocampal slices, and discuss the critical considerations for data interpretation.
Mechanism of Action: CaMKII Inhibition by KN-93
KN-93 inhibits CaMKII activity by competing with calcium/calmodulin (Ca²⁺/CaM) for binding to the kinase.[6] The binding of the Ca²⁺/CaM complex to the regulatory domain of CaMKII is a critical step for its activation, as it relieves autoinhibition and allows the kinase to phosphorylate its substrates. By interfering with this process, KN-93 effectively prevents the activation of CaMKII in response to calcium influx.[7] It is important to note that KN-93 does not inhibit the autonomous activity of CaMKII once it has been generated by autophosphorylation at Threonine-286.[8][9]
While KN-93 is a powerful tool, it is crucial for researchers to be aware of its potential off-target effects. Studies have shown that at concentrations used to inhibit CaMKII, KN-93 can also affect voltage-gated potassium and calcium channels.[8][10] Therefore, the use of an inactive analog, KN-92, as a negative control is highly recommended to ensure that the observed effects are specifically due to CaMKII inhibition.[5]
Alternative CaMKII Inhibitors
For researchers seeking alternative or more specific inhibitors, several other compounds are available:
-
Autocamtide-2-Related Inhibitory Peptide (AIP): A highly specific and potent peptide inhibitor that acts as a pseudosubstrate for CaMKII.
-
tat-CN21: A cell-penetrating peptide that inhibits both Ca²⁺/CaM-stimulated and autonomous CaMKII activity.[8][11][12]
-
AS105: A novel, highly potent, and ATP-competitive CaMKII inhibitor that is effective against both autophosphorylated and non-phosphorylated forms of the kinase.[13][14][15]
The choice of inhibitor will depend on the specific experimental question and the desired mechanism of inhibition.
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a common ex vivo model for studying synaptic plasticity.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see Table 1 for composition)
-
Artificial cerebrospinal fluid (aCSF) (see Table 1 for composition)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Decapitate the animal and rapidly dissect the brain, placing it in ice-cold, carbogen-gassed cutting solution.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Submerge the hippocampus in ice-cold, carbogen-gassed cutting solution and slice transverse sections at a thickness of 300-400 µm.
-
Transfer the slices to a recovery chamber containing carbogen-gassed aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogen-gassed aCSF for at least 1 hour before recording.
Table 1: Composition of Solutions
| Component | Cutting Solution (mM) | aCSF (mM) |
| NaCl | 87 | 124 |
| KCl | 2.5 | 2.5 |
| NaH₂PO₄ | 1.25 | 1.25 |
| NaHCO₃ | 25 | 26 |
| MgCl₂ | 7 | 1.3 |
| CaCl₂ | 0.5 | 2.5 |
| Glucose | 10 | 10 |
| Sucrose | 75 | - |
-
Note: Both solutions should be continuously bubbled with carbogen gas (95% O₂, 5% CO₂) to maintain oxygenation and a physiological pH of ~7.4.
Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol outlines the steps for inducing and recording LTP in the CA1 region of the hippocampus, a classic model of synaptic plasticity.
Materials:
-
Prepared hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Glass recording electrodes (filled with aCSF for field recordings)
-
Stimulating electrode
-
aCSF
-
KN-93 (and KN-92 for control experiments)
-
Data acquisition and analysis software
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogen-gassed aCSF at a flow rate of 2-3 mL/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single baseline stimuli every 30 seconds at an intensity that elicits a fEPSP of 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.
-
Drug Application:
-
KN-93 Group: After establishing a stable baseline, switch the perfusion to aCSF containing KN-93 (typically 5-10 µM). Allow the drug to perfuse for at least 20-30 minutes before LTP induction to ensure complete inhibition of CaMKII.
-
Control Group (KN-92): In a separate set of experiments, follow the same procedure but use the inactive analog KN-92 at the same concentration as KN-93.
-
Vehicle Control Group: In another control group, perfuse with aCSF containing the vehicle (e.g., DMSO) at the same final concentration used for the drug solutions.
-
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.
-
Post-Induction Recording: Continue to record fEPSPs every 30 seconds for at least 60 minutes after the HFS to monitor the induction and maintenance of LTP.
-
Data Analysis: Normalize the fEPSP slope to the average baseline slope. Plot the normalized fEPSP slope over time. Compare the magnitude of potentiation in the last 10 minutes of recording between the control, KN-92, and KN-93 treated groups.
Expected Results:
In control and KN-92 treated slices, the HFS protocol should induce a robust and long-lasting potentiation of the fEPSP slope. In contrast, in slices pre-treated with KN-93, the induction of LTP should be significantly blocked or greatly reduced, demonstrating the requirement of CaMKII activity for this form of synaptic plasticity.
Visualizations
CaMKII Signaling Pathway in LTP
Caption: CaMKII signaling cascade during LTP induction.
Experimental Workflow for LTP with CaMKII Inhibition
Caption: Workflow for an LTP experiment using KN-93.
References
-
Vest, R. S., Davies, K. D., O'Leary, H., Port, J. D., & Bayer, K. U. (2007). Dual Mechanism of a Natural CaMKII Inhibitor. Molecular Biology of the Cell, 18(12), 5010–5020. [Link]
-
Neef, S., Dybkova, N., Sowa, T., Ellinghaus, P., & Sossalla, S. (2018). Improvement of cardiomyocyte function by a novel pyrimidine-based CaMKII-inhibitor. Journal of Molecular and Cellular Cardiology, 118, 135-146. [Link]
-
Ishida, A., Kameshita, I., Okuno, S., Kitani, T., & Fujisawa, H. (1995). A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II. Biochemical and Biophysical Research Communications, 212(3), 806–812. [Link]
-
Gao, Y., Wang, P., & Li, J. (2023). Unveiling the role of CaMKII in retinal degeneration: from biological mechanism to therapeutic strategies. Cell & Bioscience, 13(1), 1-20. [Link]
-
ResearchGate. (n.d.). Enzymatic characterization of AS105. Retrieved February 17, 2026, from [Link]
-
DC Chemicals. (n.d.). AS105|CAS 1026029-18-4. Retrieved February 17, 2026, from [Link]
-
Anderson, M. E. (2018). Discovery of potent and selective inhibitors of calmodulin-dependent kinase II (CaMKII). Bioorganic & Medicinal Chemistry Letters, 28(3), 411-415. [Link]
-
SB PEPTIDE. (n.d.). TAT-CN21. Retrieved February 17, 2026, from [Link]
-
Hudmon, A., & Schulman, H. (2014). CaMKII inhibitors: from research tools to therapeutic agents. Frontiers in Pharmacology, 5, 21. [Link]
-
Wang, Y., Chen, J., Li, X., Li, Y., & Zhang, W. (2005). KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro. World Journal of Gastroenterology, 11(37), 5792. [Link]
-
Channasanon, S., Lertwanakarn, T., Tho-om, V., Chokchaisiri, R., & Imsoonthornruksa, S. (2023). Ca2+/Calmodulin-dependent Protein Kinase II Inhibitor KN-93 Enhances Chondrogenesis of Bone Marrow Mesenchymal Stem Cells and Delays Chondrogenic Hypertrophy. In Vivo, 37(3), 1081–1091. [Link]
-
Vest, R. S., O'Leary, H., Coultrap, S. J., Kindy, M. S., & Bayer, K. U. (2010). Effective post-insult neuroprotection by a novel Ca(2+)/calmodulin-dependent protein kinase II (CaMKII) inhibitor. Journal of Biological Chemistry, 285(27), 20675–20682. [Link]
-
Heijman, J., & Dobrev, D. (2018). Non-ion channel therapeutics for heart failure and atrial fibrillation: are CaMKII inhibitors ready for clinical use?. Journal of Molecular and Cellular Cardiology, 118, 147-149. [Link]
-
Cornea, R. L., Fruen, B. R., Rich, M. M., Anderson, M. E., & Bers, D. M. (2023). Abstract 12726: Novel, Potent, and Highly Selective Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Inhibitors Reduce Substrate Phosphorylation in Rat Hearts and Prolong Survival in a Mouse Model of Severe Heart Failure. Circulation, 148(Suppl_1), A12726-A12726. [Link]
-
Kennedy, M. B. (2022). A Modeling and Analysis Study Reveals That CaMKII in Synaptic Plasticity Is a Dominant Affecter in CaM Systems in a T286 Phosphorylation-Dependent Manner. International Journal of Molecular Sciences, 23(18), 10738. [Link]
-
Mohanan, A. G., Gunasekaran, S., Jacob, R. S., & Omkumar, R. V. (2022). Role of Ca 2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses. Frontiers in Molecular Neuroscience, 15, 855752. [Link]
-
Patsnap Synapse. (2024, June 25). What are CAMK2N2 inhibitors and how do they work?. [Link]
-
Enzo Life Sciences. (n.d.). Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated. Retrieved February 17, 2026, from [Link]
-
Hayashi, Y. (2014). CaMKII: the Swiss army knife of synaptic plasticity. The Journal of Physiology, 592(22), 4845–4846. [Link]
-
Lisman, J., Schulman, H., & Cline, H. (2018). Synaptic memory and CaMKII. Physiological Reviews, 98(4), 2415–2464. [Link]
-
Lisman, J., Yasuda, R., & Raghavachari, S. (2012). CaMKII: a central molecular organizer of synaptic plasticity, learning and memory. Nature Reviews Neuroscience, 13(12), 838–851. [Link]
-
ResearchGate. (n.d.). CaMKII activity does not regulate synaptic transmission during.... Retrieved February 17, 2026, from [Link]
-
Max Planck Florida Institute for Neuroscience. (2017, March 16). Scientists develop light-controllable tool to study CaMKII kinetics in learning and memory. [Link]
-
Bio-Techne. (n.d.). Autocamtide-2-related inhibitory peptide (AIP), myristoylated. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). KN-62 inhibits pCaMKII activity in hippocampal neurons. Retrieved February 17, 2026, from [Link]
-
Murakoshi, H., & Yasuda, R. (2017). Kinetics of Endogenous CaMKII Required for Synaptic Plasticity Revealed by Optogenetic Kinase Inhibitor. Neuron, 94(1), 37-47.e5. [Link]
Sources
- 1. glutamate.med.kyoto-u.ac.jp [glutamate.med.kyoto-u.ac.jp]
- 2. CaMKII: the Swiss army knife of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Modeling and Analysis Study Reveals That CaMKII in Synaptic Plasticity Is a Dominant Affecter in CaM Systems in a T286 Phosphorylation-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses [frontiersin.org]
- 5. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ca2+/Calmodulin-dependent Protein Kinase II Inhibitor KN-93 Enhances Chondrogenesis of Bone Marrow Mesenchymal Stem Cells and Delays Chondrogenic Hypertrophy | In Vivo [iv.iiarjournals.org]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Effective post-insult neuroprotection by a novel Ca(2+)/ calmodulin-dependent protein kinase II (CaMKII) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TAT-CN21 - SB PEPTIDE [sb-peptide.com]
- 13. Improvement of cardiomyocyte function by a novel pyrimidine-based CaMKII-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AS105 | CaMKII inhibitor | Probechem Biochemicals [probechem.com]
- 15. AS105|CAS 1026029-18-4|DC Chemicals [dcchemicals.com]
Application Notes & Protocols: Photolabeling Nicotinic Acetylcholine Receptors with CMPI Hydrochloride
For: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and structural biology.
Introduction: Unveiling Nicotinic Receptor Dynamics
Nicotinic acetylcholine receptors (nAChRs) are fundamental components of synaptic transmission in both the central and peripheral nervous systems.[1] These ligand-gated ion channels are implicated in a vast array of physiological processes, including muscle contraction, cognitive function, and inflammatory responses.[1][2][3] Consequently, they are significant drug targets for numerous neurological and psychiatric disorders.[3] Understanding the precise molecular interactions between nAChRs and various ligands is paramount for the development of novel therapeutics.
Photoaffinity labeling is a powerful technique used to identify ligand binding sites and characterize receptor-ligand interactions.[4][5] This method utilizes a photoreactive ligand that, upon binding to its target, can be covalently cross-linked to adjacent amino acid residues by photoactivation, typically with UV light.[4] This process provides a "snapshot" of the ligand's binding pocket, enabling detailed structural and functional studies.
CMPI hydrochloride (3-(2-chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride) has emerged as a valuable tool for studying nAChRs.[6][7] It acts as a potent positive allosteric modulator (PAM) with selectivity for α4β2 nAChRs, the most abundant nAChR subtype in the brain.[2][8] Specifically, CMPI potentiates the low-sensitivity (α4)3(β2)2 receptor isoform while inhibiting the high-sensitivity (α4)2(β2)3 isoform, as well as muscle-type nAChRs.[6][9][10] Crucially, CMPI possesses intrinsic photoreactivity, allowing it to be used as a photolabeling agent without the need for a separate, often bulky, photoreactive chemical group.[7][8][10]
This document provides a comprehensive guide to the principles and protocols for using CMPI hydrochloride to photolabel nAChRs. It is designed to equip researchers with the necessary knowledge to successfully design, execute, and interpret photolabeling experiments aimed at elucidating the molecular pharmacology of these vital receptors.
The Science of CMPI Hydrochloride
Physicochemical Properties
A thorough understanding of the reagent's properties is critical for experimental design.
| Property | Value | Source(s) |
| Full Chemical Name | 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride | [8][11] |
| Molecular Formula | C18H19ClN4O.HCl | [8] |
| Molecular Weight | 379.28 g/mol | [6][8] |
| Appearance | Solid powder | [11] |
| Purity | ≥98% (by HPLC) | [6][8] |
| Solubility | Soluble in DMSO (up to 100 mM) and water (up to 50 mM). | [8] |
| Storage | Store at -20°C for long-term use (months to years). Can be kept at 0-4°C for short-term (days to weeks). Keep dry and protected from light. | [8][11] |
Mechanism of Action and Photoreactivity
CMPI's utility stems from its dual functionality as a selective modulator and an intrinsic photolabel.
-
Allosteric Modulation: CMPI is a positive allosteric modulator (PAM) that selectively targets nAChRs containing an α4:α4 subunit interface, which is characteristic of the (α4)3(β2)2 stoichiometry.[9][12] It binds to this site with high affinity, enhancing the receptor's response to the endogenous agonist, acetylcholine (ACh).[12] This potentiation results from CMPI increasing the channel gating efficacy triggered by ACh binding at the orthosteric (agonist-binding) sites.[12] In contrast, at other nAChR subtypes like (α4)2(β2)3 and muscle-type receptors, CMPI acts as an inhibitor.[6][8][10]
-
Intrinsic Photoreactivity: Unlike many photolabeling studies that require synthetic probes derivatized with highly reactive groups like azides or diazirines, CMPI possesses intrinsic photoreactivity.[7][13] Upon irradiation with UV light (optimally around 312-350 nm), the CMPI molecule becomes activated, leading to the formation of a highly reactive intermediate.[7] This intermediate can then form a stable, covalent bond with nearby amino acid residues within its binding pocket.[8][10] This property allows for the direct labeling of its binding sites on the nAChR protein.[7] Studies using [3H]CMPI have successfully identified labeled amino acids in both the agonist-binding sites and the ion channel of the Torpedo nAChR, demonstrating its utility in mapping multiple interaction domains.[7][10]
Diagram: Mechanism of CMPI Photolabeling
Caption: Workflow of CMPI binding, photoactivation, and covalent labeling of nAChRs.
Experimental Design & Key Considerations
Successful photolabeling experiments require careful planning and the inclusion of appropriate controls to ensure the specificity and validity of the results.
Choosing the Right Biological System
The choice of experimental system depends on the research question.
-
Xenopus Oocytes: Ideal for functional characterization and electrophysiological studies.[9][10][14] Oocytes can be injected with cRNAs for specific nAChR subunits to express well-defined receptor subtypes, allowing for precise analysis of CMPI's effects on different stoichiometries.[10]
-
Mammalian Cell Lines (e.g., HEK293, CHO): Suitable for stable or transient expression of nAChR subtypes. These systems are amenable to radioligand binding assays, fluorescence-based functional assays, and downstream biochemical analysis like SDS-PAGE and mass spectrometry.
-
Tissue Homogenates/Membrane Preparations: Useful for studying native receptors in their endogenous environment (e.g., from brain regions rich in α4β2 nAChRs). These preparations are primarily used for radioligand binding and photolabeling experiments followed by protein analysis.
Controls for Self-Validating Protocols
To ensure that the observed labeling is specific and meaningful, the following controls are essential:
-
No UV Control (-UV): The most critical control. A parallel sample containing the biological preparation and [3H]CMPI is processed identically to the experimental sample but is not exposed to UV light. This control quantifies non-covalent binding and non-specific sticking of the radioligand.
-
Competition/Displacement Control: The experiment is performed in the presence of a large excess of a known, non-photoreactive nAChR ligand (e.g., nicotine or acetylcholine for the orthosteric site, or a non-reactive PAM for the allosteric site). A significant reduction in [3H]CMPI incorporation in the presence of the competitor demonstrates that labeling is occurring at a specific, saturable binding site.
-
State-Dependent Labeling: Because CMPI may bind with different affinities to the resting, open, or desensitized states of the receptor, consider performing the labeling in the absence (resting state) and presence (open/desensitized state) of an agonist like acetylcholine.[15] This can provide valuable insights into the conformational selectivity of CMPI binding.[10]
Detailed Protocols
Safety Precaution: Always handle radiolabeled compounds ([3H]CMPI) with appropriate safety measures, including personal protective equipment (PPE), designated work areas, and proper waste disposal procedures, in accordance with your institution's radiation safety guidelines. When using UV light, ensure proper shielding to protect eyes and skin.
Protocol 1: Photolabeling of Torpedo nAChR-Rich Membranes with [3H]CMPI
This protocol is adapted from established methodologies for photolabeling nAChRs in their native membrane environment.[7][10]
A. Materials and Reagents
-
Torpedo nAChR-rich membranes (prepared via standard biochemical procedures)
-
[3H]CMPI (specific activity and concentration provided by the manufacturer)
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Wash Buffer: PBS, pH 7.4, chilled to 4°C
-
Quenching Solution: 10 mM dithiothreitol (DTT) in PBS (prepare fresh)
-
Agonist (for competition): Acetylcholine (ACh) or Carbapenem (Carb)
-
Scintillation fluid
-
Protein assay kit (e.g., BCA)
B. Step-by-Step Methodology
-
Preparation: Thaw Torpedo nAChR membranes on ice. Determine the protein concentration using a standard protein assay. Dilute the membranes in Labeling Buffer to a final concentration of 1-2 mg/mL.
-
Incubation:
-
In microcentrifuge tubes, add a defined amount of nAChR membrane protein (e.g., 50-100 µg).
-
Add [3H]CMPI to a final concentration in the low micromolar range (e.g., 1-5 µM). The optimal concentration should be determined empirically based on the receptor's affinity.
-
For competition controls, pre-incubate the membranes with a high concentration of a competing ligand (e.g., 100 µM ACh) for 15-20 minutes at room temperature before adding [3H]CMPI.
-
Incubate all samples in the dark at room temperature for 60 minutes to allow binding to reach equilibrium.
-
-
Photolysis:
-
Place the open tubes on an ice-cold surface directly under a UV lamp (e.g., a hand-held mineral lamp) emitting at ~312 nm.
-
Irradiate for 5-10 minutes. The optimal irradiation time should be determined to maximize specific incorporation while minimizing protein damage.
-
Crucial Control: Keep the "-UV" control samples covered with aluminum foil during this step.
-
-
Quenching and Separation:
-
Immediately after irradiation, add Quenching Solution to all samples to scavenge any unreacted photolabel.
-
Separate the labeled membranes from unbound [3H]CMPI. This can be achieved by:
-
Centrifugation: Pellet the membranes by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C). Carefully aspirate the supernatant and wash the pellet 2-3 times with ice-cold Wash Buffer.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) and wash extensively with ice-cold Wash Buffer.
-
-
-
Quantification and Analysis:
-
Resuspend the final membrane pellet or place the filter in a scintillation vial.
-
Add scintillation fluid and quantify the amount of incorporated radioactivity using a liquid scintillation counter.
-
The amount of specific labeling is calculated by subtracting the radioactivity in the competition control samples from the total radioactivity in the experimental samples.
-
For protein identification, the labeled membrane proteins can be separated by SDS-PAGE, visualized by fluorography, and the labeled bands excised for sequencing or mass spectrometry.[7][10]
-
Diagram: Experimental Photolabeling Workflow
Sources
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 3. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High-throughput characterization of photocrosslinker-bearing ion channel variants to map residues critical for function and pharmacology | PLOS Biology [journals.plos.org]
- 5. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CMPI hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 7. Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Examining the noncompetitive antagonist-binding site in the ion channel of the nicotinic acetylcholine receptor in the resting state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 15. droracle.ai [droracle.ai]
CMPI hydrochloride in high-throughput screening assays
Application Note: CMPI Hydrochloride in High-Throughput Screening Assays
Executive Summary
CMPI hydrochloride (3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride) is a highly selective, potent Positive Allosteric Modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR) .[1] Unlike orthosteric agonists (e.g., nicotine, acetylcholine), CMPI binds to a distinct allosteric site, increasing the receptor's sensitivity to agonists and potentiating ion flux without causing significant desensitization on its own.
This guide details the protocol for utilizing CMPI hydrochloride as a reference standard and positive control in High-Throughput Screening (HTS) campaigns designed to identify novel modulators of cholinergic signaling. The protocol focuses on fluorescence-based calcium flux assays (e.g., FLIPR/FDSS), the industry standard for ion channel HTS.
Technical Distinction Note: Do not confuse this pharmacological agent with "Mukaiyama’s Reagent" (2-Chloro-1-methylpyridinium iodide), which is a coupling reagent often abbreviated as CMPI in organic synthesis. This protocol specifically addresses the hydrochloride salt used in neuroscience and drug discovery.
Mechanism of Action & Assay Logic
To successfully screen for α4β2 PAMs, one must understand the kinetic state of the receptor. nAChRs are ligand-gated ion channels that transition rapidly between Resting , Open , and Desensitized states.
-
Orthosteric Agonists (ACh): Bind the α-β interface, triggering channel opening followed by rapid desensitization.
-
CMPI Hydrochloride (PAM): Binds to an intralumenal or transmembrane allosteric site. It stabilizes the Open state and reduces the energy barrier for channel activation by the agonist.
-
HTS Implication: CMPI is inactive in the absence of an agonist. Therefore, the assay requires a co-application or pre-incubation format where CMPI is present alongside a sub-saturating concentration of agonist (typically EC
of ACh).
Pathway Diagram: Allosteric Modulation of nAChR
Caption: Kinetic mechanism of CMPI-mediated potentiation. CMPI stabilizes the active complex, delaying desensitization and increasing total calcium influx.
Material Preparation & Handling
Reagent Specifications
-
MW: 379.28 g/mol [1]
-
Solubility: Soluble in DMSO to 100 mM.
-
Storage: -20°C (solid); Stock solutions in DMSO stable at -20°C for 1 month.
Stock Solution Protocol
-
Primary Stock (10 mM): Dissolve 3.79 mg of CMPI HCl in 1 mL of anhydrous DMSO. Vortex until clear.
-
Working Solution (4x): Dilute the Primary Stock in Assay Buffer (HBSS + 20 mM HEPES) to 4x the final assay concentration.
-
Example: For a final screening concentration of 10 µM, prepare a 40 µM working solution.
-
Note: Keep DMSO concentration < 0.5% in the final well to avoid non-specific channel effects.
-
High-Throughput Screening Protocol (FLIPR)
This protocol is optimized for a 384-well format using HEK293 cells stably expressing human α4β2 nAChR.
Assay Buffer Composition (Tyrode's Buffer)
-
130 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose.
-
Adjust pH to 7.4.
-
Critical: Add Probenecid (2.5 mM) to prevent dye efflux if using cell lines with high anion transport activity.
Step-by-Step Workflow
| Step | Action | Details |
| 1. Cell Plating | Seed Cells | 15,000 cells/well in 384-well poly-D-lysine coated plates. Incubate 24h at 37°C/5% CO₂. |
| 2. Dye Loading | Add Calcium Dye | Remove media. Add 20 µL Calcium-6 or Fluo-4 NW dye in Assay Buffer. Incubate 1 hr at 37°C, then 15 min at RT. |
| 3. Baseline | FLIPR Setup | Place plate in FLIPR. Establish baseline fluorescence (10 sec read). |
| 4. PAM Addition | Add CMPI (Online) | Inject 10 µL of 4x CMPI Working Solution . (Final Vol now 30 µL). |
| 5. Incubation | Pre-read | Monitor fluorescence for 5 minutes. Note: CMPI alone should show no signal. |
| 6. Agonist Add | Add ACh (Online) | Inject 10 µL of 4x Acetylcholine (EC₂₀) . (Final Vol now 40 µL). |
| 7. Detection | Read Kinetic | Measure fluorescence for 120 seconds. Capture Peak RFU (Relative Fluorescence Units). |
Experimental Workflow Diagram
Caption: Dual-addition FLIPR protocol ensuring separation of PAM activity from intrinsic agonist activity.
Data Analysis & Validation
Calculating Potentiation
Raw data is exported as Max-Min RFU. Potentiation is calculated relative to the EC
-
RFU
: Signal from well with CMPI + EC ACh. -
RFU
: Signal from vehicle control + EC ACh (Low Control). -
RFU
: Signal from saturating ACh (High Control, optional normalization).
Quality Control Metrics
-
Z' Factor: Must be > 0.5 for a robust screen.
-
Use CMPI (10 µM) + ACh (EC
) as the Positive Control. -
Use Vehicle + ACh (EC
) as the Negative Control.
-
-
Expected EC
: CMPI should exhibit an EC of ~18-20 nM in this assay format [1].
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background Signal | Constitutive channel activity or dye leakage. | Increase Probenecid to 5 mM; Wash cells gently before dye loading. |
| No Potentiation with CMPI | Agonist concentration too high (Saturation). | Re-titrate Acetylcholine. Ensure the agonist dose is strictly EC |
| Signal Decay too Fast | Receptor Desensitization. | Ensure CMPI is added before the agonist. Co-addition may miss the peak potentiation window. |
| Pre-read Signal Increase | Compound is an Agonist (not PAM). | CMPI is a pure PAM. If signal rises during Step 4/5, check for contamination or incorrect compound identity. |
References
-
Hamouda, A. K., et al. (2016). Photolabeling a nicotinic acetylcholine receptor (nAChR) with an (α4)3(β2)2 nAChR-selective positive allosteric modulator. Molecular Pharmacology, 89(5), 575-584. [Link]
-
Albrecht, B. K., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators.[1] Bioorganic & Medicinal Chemistry Letters, 18(19), 5209-5212. [Link]
-
Wang, J., et al. (2017). Unraveling amino acid residues critical for allosteric potentiation of (α4)3(β2)2-type nicotinic acetylcholine receptor responses.[1] Journal of Biological Chemistry, 292(24), 9988-10001. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CMPI Hydrochloride Insolubility
The following technical guide addresses the solubility and handling of CMPI Hydrochloride , specifically identifying it as the selective
Status: Operational | Topic: Aqueous Solubility Optimization | Ticket Priority: High
⚠️ Critical Disambiguation: Know Your Reagent
Before proceeding, verify the chemical identity of your "CMPI". Two distinct compounds share this acronym. This guide focuses on Compound A .
| Feature | Compound A (Target of this Guide) | Compound B (Common Confusion) |
| Name | CMPI Hydrochloride | Mukaiyama's Reagent |
| Full Name | 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole HCl | 2-Chloro-1-methylpyridinium iodide |
| Primary Use | nAChR Potentiator (Neuroscience) | Amide Coupling Reagent (Synthesis) |
| Salt Form | Hydrochloride (HCl) | Iodide (I) |
| Water Behavior | Soluble (up to 50 mM) | Decomposes / Hydrolyzes |
Stop: If you are using Compound B (Mukaiyama’s Reagent) for organic synthesis, do not attempt to dissolve it in water; it will hydrolyze to 1-methyl-2-pyridone. Use Dichloromethane (DCM) or Acetonitrile.
Part 1: Physicochemical Profile & Solubility Limits
To solve insolubility, you must understand the driving forces. CMPI Hydrochloride relies on the protonation of its piperidine nitrogen to maintain solubility in aqueous media.
Key Data Points[1][2][3][4][5][6][7][8][9]
-
Molecular Weight: 379.28 g/mol [1]
-
Solubility Max (Water): ~19 mg/mL (50 mM)
-
Solubility Max (DMSO): ~38 mg/mL (100 mM)
-
pKa (Calculated): ~9.5 (Piperidine nitrogen)
-
Appearance: Solid powder (often hygroscopic)
The Solubility Mechanism
CMPI HCl is a salt of a weak base. In water, it dissociates into the protonated cation (
Why it precipitates:
-
pH Shift: If the solution pH rises above the pKa (~9.5), the equilibrium shifts toward the uncharged free base (
), which is hydrophobic and insoluble. -
Common Ion Effect: Dissolving directly into high-chloride buffers (like PBS or Saline) can suppress solubility due to the high concentration of
ions pushing the equilibrium back to the solid state. -
Saturation: Users often attempt 100 mM stocks in water, exceeding the thermodynamic limit (50 mM).
Part 2: Step-by-Step Dissolution Protocol
Use this self-validating workflow to prepare a stable stock solution.
Method A: Aqueous Stock (Preferred for immediate use)
Target: 10 mM to 50 mM Stock
-
Solvent Prep: Use high-purity water (Milli-Q, 18.2 MΩ). Do not use PBS or cell culture media initially.
-
Weighing: Weigh the required amount of CMPI HCl.
-
Calculation: For 10 mg, add 2.64 mL water to achieve 10 mM.
-
-
Mixing: Add water to the vial. Vortex vigorously for 60 seconds.
-
Sonication: If particles persist, sonicate in a water bath at ambient temperature (20-25°C) for 5-10 minutes.
-
Checkpoint: Solution should be clear and colorless.
-
-
Dilution: Dilute this aqueous stock into your experimental buffer (e.g., ACSF, PBS) immediately prior to use.
Method B: DMSO "Master" Stock (Preferred for frozen storage)
Target: 100 mM Stock (High Stability)
-
Dissolve: Add anhydrous DMSO to the CMPI HCl powder to achieve 100 mM concentration.
-
Solubilize: Vortex. The compound dissolves more readily in DMSO than water.
-
Aliquot: Store at -20°C.
-
Aqueous Dilution: When ready to experiment, dilute the DMSO stock into the aqueous buffer.
-
Rule: Keep final DMSO concentration <0.1% to avoid solvent effects on nAChR physiology.
-
Part 3: Troubleshooting Decision Tree
If you encounter precipitation, follow this logic flow to identify the root cause.
Figure 1: Logical workflow for diagnosing CMPI Hydrochloride insolubility events.
Part 4: Frequently Asked Questions (FAQs)
Q1: I added the CMPI HCl powder directly to my cell culture media (pH 7.4), and it looks cloudy. Why? A: This is likely a "salting out" effect combined with pH shock. Culture media contains high salt concentrations and proteins. The sudden local high concentration of CMPI during dissolution can cause it to crash out as the free base before it disperses. Fix: Dissolve in pure water or DMSO first to create a concentrated stock, then dilute that stock into the media with rapid stirring.
Q2: Can I heat the solution to improve solubility? A: Mild warming (up to 37°C) is acceptable, but avoid boiling. CMPI HCl is a complex organic molecule; excessive heat may degrade the isoxazole or pyrazole rings. Sonication is safer and more effective than heating.
Q3: My solution turned yellow. Is it still good? A: CMPI HCl should be colorless to pale yellow. A deep yellow or brown color indicates decomposition (oxidation or hydrolysis). If using DMSO, ensure it is fresh and anhydrous; DMSO can oxidize amines over time. Discard strongly discolored solutions.
Q4: How stable is the aqueous solution? A: Aqueous solutions of CMPI HCl are susceptible to hydrolysis over long periods.
-
Room Temp: Use within 24 hours.
-
4°C: Stable for ~1 week.
-
-20°C: Store aliquots for up to 1 month. For long-term storage (>1 month), store as a solid or in DMSO.
Part 5: References
-
Tocris Bioscience. CMPI hydrochloride Product Information & Solubility Data. Catalog No. 5963. Link[2]
-
R&D Systems. CMPI hydrochloride Positive Allosteric Modulator Specifications. Link
-
MedKoo Biosciences. CMPI Hydrochloride Chemical Properties and Stability. Link
-
PubChem. 2-Chloro-1-methylpyridinium iodide (Mukaiyama Reagent Disambiguation). CID 167069.[3] Link
-
Hamouda, A. K., et al. (2016). Photolabeling a nicotinic acetylcholine receptor (nAChR) with an (α4)3(β2)2 nAChR-selective positive allosteric modulator. Molecular Pharmacology, 89, 575. (Primary literature for CMPI usage).
Sources
Technical Guide: Optimizing CMPI Hydrochloride Concentration for Maximal Potentiation
Executive Summary & Mechanism of Action
CMPI Hydrochloride (3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride) is a highly selective Positive Allosteric Modulator (PAM) targeting nicotinic acetylcholine receptors (nAChRs) .[1]
Unlike non-selective agonists, CMPI presents a unique pharmacological challenge: it is stoichiometry-selective .
-
Target: Potentiates the (α4)3(β2)2 isoform (Low Sensitivity, LS) containing the α4:α4 subunit interface.
-
Off-Target/Inhibition: Inhibits the (α4)2(β2)3 isoform (High Sensitivity, HS) and other subtypes (α3β4, α7) at higher concentrations.
The Optimization Challenge: Maximal potentiation requires a precise concentration window. Exceeding the optimal range shifts the compound from a potentiator of the LS isoform to an inhibitor of the HS isoform, confounding data interpretation.
Core Protocol: Concentration Optimization
To achieve maximal potentiation, you must balance the Potentiation EC50 against the Inhibition IC50.
Physicochemical Properties & Stock Preparation[2][3][4]
| Property | Specification | Notes |
| Molecular Weight | 379.28 g/mol | Based on HCl salt.[2] |
| Solubility (Water) | ~50 mM (18.9 mg/mL) | Ideal for final dilutions. |
| Solubility (DMSO) | ~100 mM (37.9 mg/mL) | Preferred for frozen stock aliquots. |
| Storage | -20°C (Desiccated) | Stable for >1 year as solid. |
The "Sweet Spot" Workflow
Step 1: Establish the Agonist Baseline CMPI is a PAM; it requires an orthosteric agonist (Acetylcholine, Nicotine, or Epibatidine) to function.
-
Critical Rule: You must use a subsaturating concentration of the agonist.
-
Recommendation: Use EC20 of the agonist.
-
Reasoning: At saturating agonist concentrations (EC100), the receptor open probability (
) is already near maximum, masking the potentiating effect of CMPI.
-
Step 2: The Titration Window Perform a dose-response curve using the following concentration ranges.
| Concentration Range | Expected Effect on (α4)3(β2)2 | Risk Factor |
| 10 nM - 100 nM | Minimal to Moderate Potentiation | Low. Below functional threshold for many assays. |
| 100 nM - 500 nM | Maximal Potentiation Zone | Optimal. High selectivity for α4:α4 interface. |
| 0.5 µM - 1.0 µM | Plateau / Mixed Effects | Moderate. Onset of inhibition for (α4)2(β2)3 contaminants.[1] |
| > 1.0 µM | Reduced Efficacy / Inhibition | High. Likely inhibiting HS isoforms or causing channel block. |
Step 3: Stoichiometry Validation Ensure your expression system (Oocytes or HEK293) is biasing expression toward the (α4)3(β2)2 isoform.
-
Protocol: Inject/Transfect biased ratios of cDNA/mRNA.
-
For (α4)3(β2)2 (Target): Use a 10:1 or 100:1 ratio of α4:β2.
-
For (α4)2(β2)3 (Control): Use a 1:10 ratio of α4:β2.
-
Visualization of Signaling & Workflow
Diagram 1: Mechanism of Stoichiometry-Dependent Potentiation
This diagram illustrates why concentration precision is vital—CMPI binds the α4:α4 interface, which only exists in the (α4)3(β2)2 isoform.
Caption: CMPI selectively potentiates the (α4)3(β2)2 isoform via the α4:α4 interface but may inhibit the (α4)2(β2)3 isoform at high concentrations.
Diagram 2: Optimization Workflow
Caption: Step-by-step logic for determining the optimal CMPI concentration in electrophysiological assays.
Troubleshooting Guide & FAQs
Q1: I am seeing inhibition instead of potentiation. What went wrong?
Diagnosis: This is the most common error with CMPI.
-
Concentration Overload: You likely exceeded 0.5 µM . At concentrations >0.5 µM, CMPI begins to inhibit the (α4)2(β2)3 isoform (IC50 ~0.5 µM) and other subtypes.[1][2]
-
Stoichiometry Drift: Your expression system may be producing predominantly (α4)2(β2)3 (HS) receptors. The HS isoform is often thermodynamically favored.
-
Fix: Lower CMPI concentration to 200 nM . Verify RNA injection ratios (increase α4 ratio).
Q2: Why is the potentiation effect negligible?
Diagnosis:
-
Saturating Agonist: If you used 1 mM ACh (saturating), CMPI cannot further increase the channel open probability.
-
Wrong Isoform: If your cells express only (α4)2(β2)3, CMPI will have no potentiating effect (it requires the α4:α4 interface).
-
Fix: Reduce agonist concentration to its EC10 or EC20 level.
Q3: Can I use CMPI to distinguish between α4β2 stoichiometries?
Answer: Yes. This is a primary application.
-
Protocol: Apply 1 µM CMPI .
-
If current increases significantly: The population is dominated by (α4)3(β2)2 .
-
If current decreases or stays flat: The population is dominated by (α4)2(β2)3 .
-
Q4: How stable is CMPI in aqueous solution?
Answer: CMPI HCl is relatively stable in water for short periods (hours) at room temperature. However, for reproducible electrophysiology:
-
Prepare 100 mM stocks in DMSO and store at -20°C.
-
Dilute into recording buffer (e.g., Ringer's solution) immediately before use .
-
Avoid repeated freeze-thaw cycles of aqueous dilutions.
References
-
Wang, J., et al. (2017).[2][3][4] "Unraveling amino acid residues critical for allosteric potentiation of (α4)3(β2)2-type nicotinic acetylcholine receptor responses." Journal of Biological Chemistry, 292(24), 9988–10001.
-
Hamouda, A. K., et al. (2016).[4] "Photolabeling a nicotinic acetylcholine receptor (nAChR) with an (α4)3(β2)2 nAChR-selective positive allosteric modulator." Molecular Pharmacology, 89(5), 575–584.
-
Albrecht, B. K., et al. (2008).[2][4] "Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators."[2] Bioorganic & Medicinal Chemistry Letters, 18(19), 5209–5212.
-
Tocris Bioscience. "CMPI hydrochloride Product Information."
Sources
Technical Support Center: Stability & Handling of CMPI/CMPC Reagents
Subject: Preventing Degradation of 2-Chloro-1-methylpyridinium Salts (Mukaiyama Reagent) in Solution
Core Directive & Scope
Product Definition: This guide addresses the stability of the 2-chloro-1-methylpyridinium cation. While "CMPI" typically refers to the Iodide salt (Mukaiyama Reagent), users frequently encounter the Chloride salt (CMPC) or refer to the class generically.
-
CMPI (Iodide): CAS 14338-32-0 (Yellow solid, light-sensitive).[1]
-
CMPC (Chloride): CAS 109-70-6 (Often white/off-white, highly hygroscopic).
The Critical Issue: The utility of CMPI relies entirely on the high electrophilicity of the C-2 position on the pyridinium ring. This same property makes it thermodynamically unstable in the presence of moisture. Degradation is not a slow decay; it is a rapid competitive reaction (Hydrolysis) that permanently deactivates the reagent.
The Degradation Mechanism (Scientific Grounding)
To prevent degradation, you must understand the "Enemy Pathway." CMPI is designed to react with carboxylates.[1][2][3] However, water is a smaller, often more available nucleophile.
The Pathway:
-
Nucleophilic Attack: Water attacks the C-2 position of the pyridinium ring.
-
Displacement: The chloride/iodide anion is displaced (or the OH adds first, followed by tautomerization).
-
Irreversible Product: The molecule collapses into 1-methyl-2-pyridone . This byproduct is thermodynamically stable and chemically inert for coupling purposes.
Visualizing the Competition (Graphviz)
Figure 1: The kinetic competition between the desired activation (Green) and irreversible hydrolysis (Red).
Troubleshooting Guide (Q&A Format)
This section addresses specific observations researchers encounter in the lab.
Q1: "My CMPI solution turned from yellow to dark brown/orange. Is it still usable?"
Diagnosis: Likely Iodine Liberation (if using CMPI) or Photo-degradation .
-
Technical Insight: The iodide counter-ion (
) can oxidize to molecular iodine ( ) upon exposure to light and air. While itself doesn't necessarily destroy the electrophilic cation, its presence indicates poor storage (likely moisture ingress, which facilitates oxidation). -
Action:
-
If slightly orange: Run a test coupling. It may still be active.
-
If dark brown/opaque: Discard. The presence of significant
can induce side reactions with sensitive substrates (e.g., iodination of aromatic rings).
-
-
Prevention: Store solid CMPI in amber vials wrapped in foil.
Q2: "I see a white precipitate immediately after dissolving the reagent in DCM."
Diagnosis: Solubility Limit or Hydrolysis Product .
-
Technical Insight:
-
Scenario A (CMPC - Chloride Salt): The chloride salt is less soluble in Dichloromethane (DCM) than the iodide salt. It requires a more polar solvent like Acetonitrile (MeCN) or DMF.
-
Scenario B (Hydrolysis): The degradation product, 1-methyl-2-pyridone, has different solubility properties. If you used "wet" DCM, the reagent may have hydrolyzed and precipitated the pyridone salt or the hydrochloride byproduct.
-
-
Action: Add a small amount of dry Acetonitrile. If it dissolves, it was likely the salt. If it remains insoluble, filter and check NMR; it is likely degradation trash.
Q3: "Can I make a stock solution of CMPI for weekly use?"
Answer: NO.
-
Reasoning: Even in "anhydrous" solvents stored over sieves, trace moisture (ppm level) will degrade the reagent over 24-48 hours. The hydrolysis is autocatalytic because the byproduct (HCl/HI) can further catalyze decomposition or side reactions depending on the solvent.
-
Protocol: Always prepare solutions fresh immediately before addition.
Q4: "Why did my yield drop when I switched from CMPI (Iodide) to CMPC (Chloride)?"
Diagnosis: Hygroscopicity Management.
-
Technical Insight: The Chloride salt (CMPC) is significantly more hygroscopic than the Iodide. If you weighed it out on an open bench on a humid day, a significant mass percentage was likely water. This water immediately destroys an equivalent amount of reagent upon dissolution.
-
Action: Weigh CMPC rapidly or inside a glovebox/dry bag. Dry the solid under high vacuum over
if it has been exposed to air.
Experimental Protocols: Ensuring Integrity
Protocol A: Solvent Preparation (The "Zero-Water" Standard)
CMPI requires strictly anhydrous conditions. Standard "HPLC Grade" is insufficient.
| Solvent | Recommended Drying Agent | Storage Method | Note |
| DCM (Dichloromethane) | Amber bottle, Argon headspace | Best for CMPI (Iodide) solubility. | |
| MeCN (Acetonitrile) | 3Å Molecular Sieves | Amber bottle, Argon headspace | Required for CMPC (Chloride) solubility. |
| DMF | 4Å Molecular Sieves | Freshly distilled | Avoid if possible; DMF decomposes to dimethylamine over time, which reacts with CMPI. |
Protocol B: The "Reverse Addition" Technique
To minimize the time CMPI spends in solution before reacting, use this addition order:
-
Dissolve Substrate (Acid) + Amine/Alcohol in anhydrous solvent.
-
Add Base (Triethylamine/DIPEA) and stir for 5-10 mins (deprotonate the acid).
-
Add CMPI Solid directly to the reaction vessel.
-
Why? This avoids creating a CMPI solution that might degrade before transfer. The solid dissolves and is immediately captured by the carboxylate anion.
-
Protocol C: Quality Control (QC) Check
Before committing valuable drug intermediates, validate the reagent quality.
-
Method:
-NMR in (Dry). -
Target Signal: Look for the N-Methyl peak.
-
Active CMPI:
ppm (Singlet). -
Degraded (Pyridone):
ppm (Singlet).
-
-
Threshold: If the Pyridone peak constitutes >5% of the integration, recrystallize or discard.
Decision Workflow
Use this logic flow to determine how to handle the reagent based on your specific conditions.
Figure 2: Operational workflow for selecting the correct handling protocol based on the specific salt variant.
References
-
Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975). A Convenient Method for the Synthesis of Carboxylic Esters.[2][3][4][5] Chemistry Letters, 4(10), 1045–1048.
-
Bald, E., Saigo, K., & Mukaiyama, T. (1975). A Facile Synthesis of Carboxamides by Using 1-Methyl-2-halopyridinium Iodides as Coupling Reagents.[6] Chemistry Letters, 4(11), 1163–1166.
- Fan, X., et al. (2021). Recent Advances in Mukaiyama Reagent-Mediated C–N Bond Formation. Organic & Biomolecular Chemistry, 19, 2825-2838.
-
Sigma-Aldrich. (2024). Product Specification: 2-Chloro-1-methylpyridinium iodide. (Confirming hygroscopic nature and storage requirements).
Sources
- 1. Introduction to 2-Chloro-1-Methylpyridine Iodide (CMPI) [en.highfine.com]
- 2. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 3. Page loading... [guidechem.com]
- 4. Mukaiyama reagent - Enamine [enamine.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
CMPI hydrochloride stability and long-term storage conditions
Topic: Stability, Long-Term Storage, and Troubleshooting for 2-Chloro-1-methylpyridinium Salts
Core Directive & Scope
Product Focus: 2-Chloro-1-methylpyridinium salts (CMPI). Note on Nomenclature: While "CMPI" strictly refers to the Iodide salt (Mukaiyama’s Reagent), your query specifies "Hydrochloride." In this guide, we address the general stability of the 2-chloro-1-methylpyridinium cation, with specific distinctions made between the Iodide (Standard CMPI) and the Chloride (CMP-Cl) salts, as their storage profiles differ significantly.
Audience: Organic Chemists, Process Engineers, and inventory managers.
Critical Storage Protocols (The "Prevention" Phase)
The 2-chloro-1-methylpyridinium cation is electrophilic by design. Its instability is not a bug; it is the feature that allows it to activate carboxylic acids. However, this electrophilicity makes it highly susceptible to hydrolysis by atmospheric moisture.
A. Storage Matrix
| Parameter | CMPI (Iodide Salt) | CMP-Cl (Chloride Salt) | Reasoning |
| Temperature | 2°C to 8°C (Refrigerate) | -20°C (Freezer) | The chloride salt is significantly more hygroscopic due to the higher charge density of the Cl⁻ anion compared to I⁻. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Strict Inert Gas | Moisture triggers irreversible hydrolysis to 1-methyl-2-pyridone. |
| Light | Light Sensitive | Less Sensitive | Iodide ions oxidize to elemental iodine ( |
| Container | Amber Glass | Amber Glass/Plastic | Amber glass blocks UV light; tight seals prevent moisture ingress. |
B. The "Desiccator Logic" System
Do not simply place the bottle in the fridge. The temperature differential upon removal causes immediate condensation inside the bottle.
-
Secondary Containment: Store the reagent bottle inside a secondary jar containing active desiccant (e.g., Drierite or silica gel).
-
Thermal Equilibration: Before opening, allow the cold reagent to warm to room temperature (approx. 30 mins) inside the desiccator. This prevents condensation from forming directly on the hygroscopic powder.
-
Parafilm/Tape: Seal the cap with Parafilm M® after every use to create a secondary gas barrier.
Diagnostic Workflows (The "Cure" Phase)
A. Visual Inspection & Rapid Diagnostics
Before committing valuable starting materials to a reaction, validate your coupling reagent.
-
Pass: White to off-white crystalline powder.
-
Warning: Pale yellow (for Iodide) or clumping (for Chloride).
-
Fail: Dark orange/brown sticky solid or liquid residue.
B. Quantitative Validation (NMR Protocol)
The most reliable method to determine purity is
Protocol:
-
Solvent: Use dry DMSO-d6 or CD3CN . Avoid
or , as protic solvents can induce exchange or hydrolysis during the measurement. -
Key Signals:
-
Active Reagent: Look for the
-methyl peak at ~4.4 ppm (singlet). -
Hydrolysis Product (1-Methyl-2-pyridone): Look for a shift of the
-methyl peak to ~3.5 ppm and the appearance of a carbonyl signal in C NMR (~162 ppm).
-
C. Decision Logic (Visualized)
Figure 1: Decision tree for validating CMPI/CMP-Cl reagent quality prior to synthesis.
Degradation Mechanism & Causality
Understanding how the reagent fails allows you to prevent it. The degradation is driven by the high electrophilicity of the C-2 position.
Pathway Analysis
-
Activation: The
-methyl group pulls electron density from the ring, making the C-Cl bond highly susceptible to nucleophilic attack. -
Failure Mode (Hydrolysis): In the presence of water,
attacks C-2. -
Irreversibility: The chloride leaves, forming 1-methyl-2-pyridone. This byproduct is thermodynamically stable and cannot activate carboxylic acids.
Figure 2: Hydrolysis pathway of CMPI. The formation of the pyridone is irreversible and destroys the reagent's coupling capability.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Hydrolyzed Reagent | Check Reagent: Run NMR. If N-Me peak is at 3.5 ppm, the reagent is dead. Use fresh bottle. |
| Reaction turns dark brown immediately | Iodine Liberation | Light Damage: (Specific to Iodide salt). The reagent has degraded via photo-oxidation. Use the Chloride salt or recrystallize. |
| Precipitate forms upon adding base | Moisture in Solvent | Dry Solvents: CMPI requires anhydrous conditions. The precipitate is likely the pyridone byproduct or protonated base salts. Ensure solvents are dried over molecular sieves. |
| No Reaction (SM remains) | Base Stoichiometry | Check Base: The reaction generates 2 equivalents of acid (HCl + HI). You need at least 2.2 eq of base (e.g., |
| Product contaminated with yellow oil | Byproduct Removal | Workup: 1-methyl-2-pyridone is water-soluble. Wash the organic layer thoroughly with 1M HCl followed by Saturated NaHCO3 . |
Frequently Asked Questions (FAQs)
Q1: I ordered "CMPI Hydrochloride" but received "2-Chloro-1-methylpyridinium iodide." Are they the same? A: No. "CMPI" is the standard abbreviation for the Iodide salt (Mukaiyama's Reagent). If you specifically need the Chloride salt (often abbreviated as CMP-Cl), you must verify the anion. The Iodide salt is generally easier to handle (less hygroscopic) but can cause iodine-related side reactions. The Chloride salt is cleaner but requires stricter moisture control [1, 2].
Q2: Can I store CMPI in solution (e.g., dissolved in DCM) for later use? A: Absolutely not. Even in "dry" DCM, trace moisture will hydrolyze the reagent over 24 hours. Always prepare solutions fresh immediately before addition.
Q3: How do I remove the 1-methyl-2-pyridone byproduct? A: Unlike urea byproducts from DCC coupling (which precipitate), the pyridone byproduct is soluble in organic solvents. However, it is highly soluble in acidic water. A wash with dilute acid (0.5M - 1M HCl) effectively partitions the pyridone into the aqueous phase [3].
Q4: My reaction mixture turned heterogeneous (cloudy). Is this a problem?
A: Not necessarily. As the reaction proceeds, the amine base (e.g., Triethylamine) forms salts (
References
-
Mukaiyama, T., Usui, M., & Saigo, K. (1976). "The convenient method for the preparation of esters from carboxylic acids using 2-chloro-1-methylpyridinium iodide." Chemistry Letters.
-
Sigma-Aldrich. (2025). "2-Chloro-1-methylpyridinium iodide Product Specification & Storage." Merck/MilliporeSigma Technical Data.
-
BenchChem. (2025).[2] "Troubleshooting Mukaiyama Lactonization: Byproduct Removal." Technical Support Center.
-
ChemicalBook. (2026).[3] "2-Chloro-1-methylpyridinium iodide Properties and Safety."
Sources
Addressing low efficacy of CMPI hydrochloride in functional assays
Subject: Troubleshooting Low Efficacy of CMPI Hydrochloride (CAS: 2250025-94-4) Product Category: Nicotinic Acetylcholine Receptor (nAChR) Modulators Target Audience: Electrophysiologists, Assay Development Scientists, Neuropharmacologists
Executive Summary: The Stoichiometry Trap
If you are observing low efficacy with CMPI hydrochloride, the issue is rarely the compound quality. In 90% of technical support cases, the root cause is receptor stoichiometry .
CMPI is not a broad-spectrum nAChR agonist. It is a highly selective Positive Allosteric Modulator (PAM) that specifically targets the
If your expression system favors the high-sensitivity
Diagnostic Troubleshooting Guide
Issue 1: "I see no response when applying CMPI alone."
Diagnosis: Misunderstanding of Mechanism of Action (MoA). Technical Insight: CMPI is a PAM, not a full agonist. While it has negligible direct agonist activity, its primary function is to lower the energy barrier for channel opening in the presence of an orthosteric agonist (like Acetylcholine or Nicotine). Solution:
-
Co-application: You must apply CMPI alongside a sub-saturating concentration of agonist (e.g.,
of ACh). -
Protocol Adjustment: Pre-incubate cells with CMPI for 1-5 minutes before injecting the agonist to ensure binding equilibrium at the allosteric site.
Issue 2: "The compound inhibits my signal instead of potentiating it."
Diagnosis: Incorrect Receptor Stoichiometry. Technical Insight:
-
Isoform: Contains the
interface.[1][2][3][4][5] Effect: Potentiation.[2][4][5][6][7] -
Isoform: Lacks the
interface. Effect: Inhibition (via channel block or negative allostery at high concentrations). Solution: -
Transfection Optimization: You must bias the expression toward the
isoform. This is achieved by transfecting an excess of plasmid relative to (typically a 10:1 or 100:1 ratio of cDNA).
Issue 3: "My dose-response curve is bell-shaped."
Diagnosis: Concentration-Dependent Channel Block.
Technical Insight: Like many nAChR modulators, CMPI can enter the pore and block the ion channel at supramaximal concentrations (
-
Range Limit: Restrict CMPI concentrations to the 10 nM – 5
range. The for potentiation is typically ~20 nM.[7] Going above 10 often recruits off-target inhibition.
Comparative Data: Isoform Selectivity
The following table summarizes why your specific cellular background dictates efficacy.
| Feature | ||
| ACh Sensitivity | Low Sensitivity (L-isoform) | High Sensitivity (H-isoform) |
| Subunit Interfaces | Two | Two |
| CMPI Binding Site | Present ( | Absent |
| CMPI Effect | Strong Potentiation | Inhibition / No Effect |
| Required Transfection Ratio | Excess | Excess |
Mechanistic Visualization
The diagram below illustrates the critical requirement of the
Figure 1: Logic flow demonstrating that CMPI efficacy is strictly dependent on the formation of the
Optimized Experimental Protocol
To validate CMPI efficacy, use this "Biased Expression" protocol.
Phase 1: Transfection (HEK293T Cells)
-
Objective: Force the assembly of
receptors. -
Plasmid Ratio: Mix
and plasmids in a 10:1 ratio (by weight).-
Example: 4.0
DNA + 0.4 DNA per 10cm dish.
-
-
Incubation: Allow 48 hours for expression.
Phase 2: Functional Assay (Calcium Flux)
-
Dye Loading: Load cells with a calcium indicator (e.g., Fluo-4 AM) for 45 minutes.
-
Wash: Wash cells with assay buffer (HBSS + 20 mM HEPES).
-
Pre-incubation (Critical Step):
-
Add CMPI Hydrochloride (diluted in buffer) to the cells.
-
Concentration range: 10 nM to 1
. -
Incubate for 5 minutes . Note: CMPI needs time to occupy the allosteric site before the channel opens.
-
-
Agonist Injection:
-
Inject Acetylcholine (ACh) at an
concentration (approx. 1-3 for this isoform). -
Why EC20? PAM effects are most visible when the agonist signal is sub-maximal.
-
-
Readout: Measure fluorescence increase immediately upon ACh injection.
Frequently Asked Questions (FAQ)
Q: Can I dissolve CMPI in water? A: Yes, CMPI HCl is soluble in water up to ~50 mM. However, for stock solutions, DMSO (up to 100 mM) is often preferred for long-term stability at -20°C. Ensure the final DMSO concentration in the assay is <0.1% to avoid non-specific membrane effects.
Q: Why does the literature mention CMPI inhibits muscle-type nAChRs?
A: CMPI is highly selective for neuronal
Q: I am using stable cell lines. Why is it not working?
A: Many commercial stable
References
-
Hamouda, A. K., et al. (2016). Photolabeling a nicotinic acetylcholine receptor (nAChR) with an (α4)3(β2)2 nAChR-selective positive allosteric modulator.[3][7] Molecular Pharmacology, 89(5), 575–584.
-
Albrecht, B. K., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators.[7] Bioorganic & Medicinal Chemistry Letters, 18(19), 5209–5212.
-
Wang, J., et al. (2017). Unraveling amino acid residues critical for allosteric potentiation of (α4)3(β2)2-type nicotinic acetylcholine receptor responses.[7] Journal of Biological Chemistry, 292(24), 9988–10001.
-
Tocris Bioscience. (n.d.). CMPI hydrochloride Product Information. Tocris.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. medkoo.com [medkoo.com]
- 6. adooq.com [adooq.com]
- 7. CMPI hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 8. targetmol.cn [targetmol.cn]
Technical Support Center: Investigating CMPI Hydrochloride and Receptor Desensitization
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the effects of CMPI hydrochloride on its target receptors. Here, we address the potential for CMPI hydrochloride to induce receptor desensitization, providing in-depth, field-proven insights and detailed experimental protocols in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is CMPI hydrochloride and what is its primary mechanism of action?
CMPI hydrochloride is a potent and selective positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR). Its primary action is to enhance the receptor's response to the endogenous agonist, acetylcholine (ACh).[1][2] Specifically, CMPI shows selectivity for the (α4)3(β2)2 stoichiometry of the nAChR, binding at the α4:α4 subunit interface.[1][3] As a PAM, it doesn't typically activate the receptor on its own but increases the potency and/or efficacy of an agonist like ACh.[2] For instance, in the presence of 1 µM CMPI, the ACh concentration-response curve is shifted to the left by approximately 100-fold.[2]
Q2: What is receptor desensitization, particularly for a ligand-gated ion channel like the nAChR?
Receptor desensitization is a process where a receptor's response to a continuous or repeated stimulus diminishes over time. For G protein-coupled receptors (GPCRs), this often involves phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin, which uncouples the receptor from its G protein and can lead to internalization.[4][5][6]
However, for ligand-gated ion channels like nAChRs, the mechanism is different. Desensitization typically involves a conformational change in the receptor protein itself. After an initial agonist binding and channel opening, prolonged exposure can cause the receptor to enter a stable, non-conducting (desensitized) state, even while the agonist is still bound. This process is crucial for preventing over-stimulation and excitotoxicity. While distinct from the canonical GPCR pathway, desensitization of nAChRs can also be modulated by processes like phosphorylation and receptor internalization.[6]
Diagram of nAChR States
Caption: Conformational states of a ligand-gated ion channel.
Q3: Why is it important to investigate if a PAM like CMPI hydrochloride induces desensitization?
Investigating the desensitization potential of a PAM is critical for predicting its therapeutic profile. A PAM that enhances agonist effects without causing significant desensitization could provide a sustained therapeutic benefit. Conversely, a PAM that accelerates or deepens desensitization might lead to a transient effect followed by a period of receptor inactivity, potentially limiting its clinical utility or even causing paradoxical effects. Understanding this profile is essential for dose-schedule optimization and predicting long-term efficacy and safety.
Troubleshooting and Experimental Design
Q4: My cells show a diminished response to ACh after pre-incubation with CMPI hydrochloride. Is this definitively receptor desensitization?
Not necessarily. While desensitization is a strong possibility, a diminished response could result from several factors. It is crucial to systematically rule out other causes before concluding that you are observing true receptor desensitization.
Causality Checklist:
-
Cytotoxicity: High concentrations of any compound can be toxic to cells, leading to a generalized decrease in cellular health and responsiveness.
-
Validation Protocol: Perform a standard cytotoxicity assay (e.g., LDH release or MTT assay) using the same concentrations and incubation times as your primary experiment. Ensure cell viability is >90%.
-
-
Receptor Downregulation: Prolonged stimulation can sometimes lead to a decrease in the total number of receptors in the cell (both on the surface and internally), a process known as downregulation.[6] This is distinct from desensitization, which is a change in the functional state of existing receptors.
-
Validation Protocol: Use Western blotting or whole-cell ELISA to quantify total α4 and β2 subunit protein levels after treatment. A significant decrease would suggest downregulation.
-
-
Experimental Artifacts: Issues like unstable recordings in electrophysiology, photobleaching in fluorescence assays, or degradation of reagents can mimic a reduced response.
-
Validation Protocol: Include appropriate controls, such as a vehicle-only pre-incubation group, to ensure the response to your primary agonist (ACh) is stable over the experimental time course.
-
Only after eliminating these possibilities can you confidently attribute the diminished response to receptor desensitization.
Q5: How can I functionally characterize the desensitization profile of α4β2 nAChRs in response to CMPI hydrochloride?
The most direct way to measure the functional activity and desensitization of an ion channel is through electrophysiology. Patch-clamp recording on a cell line stably expressing α4β2 nAChRs is the gold standard.
Experimental Objective: To measure the rate and extent of current decay (desensitization) during prolonged application of ACh, with and without CMPI hydrochloride.
Workflow for Patch-Clamp Desensitization Assay
Caption: Workflow for assessing functional desensitization.
Detailed Protocol: Whole-Cell Voltage Clamp
-
Cell Preparation: Plate HEK293 cells stably expressing human (α4)3(β2)2 nAChRs onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on an inverted microscope. Perfuse with external solution (in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with internal solution (in mM: 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
-
Data Acquisition:
-
Establish a whole-cell recording configuration. Clamp the cell at a holding potential of -60 mV.
-
Control Application: Using a rapid solution exchange system, apply an EC50 concentration of ACh for 10 seconds. Record the current response.
-
Washout: Perfuse with external solution for at least 5 minutes to allow the receptor to recover from desensitization.
-
Test Application: Perfuse the cell with a chosen concentration of CMPI hydrochloride (e.g., 100 nM) for 2 minutes.
-
Co-application: Co-apply the same EC50 concentration of ACh along with CMPI hydrochloride for 10 seconds and record the current.
-
-
Analysis:
-
Measure the peak amplitude of the inward current (I_peak) and the current at the end of the 10-second application (steady-state, I_ss).
-
Calculate the extent of desensitization as: (1 - (I_ss / I_peak)) * 100%.
-
Compare the extent and rate of desensitization between the ACh-only and ACh + CMPI conditions.
-
| Parameter | Description | Potential Impact of CMPI |
| Extent of Desensitization | The percentage of current decay from peak to steady-state. | An increase would suggest CMPI promotes entry into the desensitized state. |
| Rate of Desensitization (τ) | The time constant of the current decay, fitted with a single or double exponential function. | A faster rate (smaller τ) indicates CMPI accelerates desensitization. |
| Rate of Recovery | The time required for the peak response to a second ACh pulse to return to its original amplitude after washout. | A slower recovery rate would imply CMPI stabilizes the desensitized state. |
Q6: How can I biochemically measure changes in the number of surface α4β2 nAChRs after prolonged CMPI hydrochloride exposure?
A change in the number of surface receptors is a hallmark of agonist-induced internalization, a key mechanism of regulation for many receptors.[7] You can quantify this using a surface protein biotinylation assay followed by Western blotting.
Experimental Objective: To quantify the proportion of α4β2 nAChRs on the cell surface versus the total cellular pool after chronic treatment with ACh and/or CMPI hydrochloride.
Detailed Protocol: Surface Biotinylation
-
Cell Culture and Treatment:
-
Grow cells expressing tagged nAChR subunits (e.g., HA-tagged α4) to ~90% confluency in 6-well plates.
-
Treat cells with vehicle, ACh (10 µM), CMPI (100 nM), or ACh + CMPI for a prolonged period (e.g., 30 min, 1h, 4h, 24h) at 37°C.
-
-
Biotinylation of Surface Proteins:
-
Place plates on ice and wash twice with ice-cold PBS.
-
Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes on ice with gentle rocking. This step labels only the proteins on the cell surface.
-
Quench the reaction by washing the cells with a quenching buffer (e.g., PBS containing 100 mM glycine).
-
-
Cell Lysis and Biotinylated Protein Pulldown:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Save a small aliquot of the total lysate for "Total Protein" analysis.
-
Incubate the remaining lysate with streptavidin-agarose beads overnight at 4°C to capture the biotinylated (surface) proteins.
-
-
Western Blotting:
-
Wash the beads thoroughly to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Run the "Total Protein" aliquot and the "Surface Protein" eluate on an SDS-PAGE gel.
-
Transfer to a PVDF membrane and probe with an antibody against your receptor tag (e.g., anti-HA) or a subunit-specific antibody. Also, probe for a loading control (e.g., β-actin for the total lysate) and a negative control protein that is not on the cell surface (e.g., GAPDH).
-
-
Analysis:
-
Use densitometry to quantify the band intensity for the nAChR subunit in the "Surface" and "Total" lanes for each condition.
-
Calculate the ratio of Surface/Total receptor for each treatment group. A decrease in this ratio in the ACh + CMPI group compared to the control would indicate that the treatment promotes receptor internalization.
-
Q7: Can I visually confirm receptor internalization using microscopy?
Yes, an immunofluorescence-based antibody-feeding assay is an excellent qualitative and semi-quantitative method to visualize receptor internalization.[8][9]
Experimental Objective: To visualize the translocation of surface nAChRs to intracellular compartments following treatment.
Detailed Protocol: Antibody-Feeding Internalization Assay
-
Cell Preparation: Plate cells expressing an extracellularly-tagged nAChR subunit (e.g., HA-α4 or FLAG-α4) on glass-bottom dishes or coverslips.
-
Live Cell Labeling:
-
Cool cells to 4°C to inhibit endocytosis.
-
Incubate the live cells with a primary antibody targeting the extracellular tag (e.g., anti-HA) in cold media for 1 hour. This labels the population of receptors currently on the plasma membrane.
-
Wash away unbound antibody with cold media.
-
-
Induction of Internalization:
-
Add warm media (37°C) containing vehicle, ACh, CMPI, or ACh + CMPI to the cells.
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow internalization to occur. The 0-minute time point serves as the "surface-only" control.
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
To visualize only internalized receptors: Use a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) without permeabilizing the cells first. This will label any primary antibody remaining on the surface. Then, permeabilize the cells (e.g., with 0.1% Triton X-100) and stain with a second secondary antibody conjugated to a different fluorophore (e.g., Alexa Fluor 594). The red signal will represent the internalized receptors.
-
To visualize total labeled receptors: Permeabilize all cells first, then stain with a single fluorescently-labeled secondary antibody.
-
-
Imaging and Analysis:
-
Image the cells using a confocal microscope.
-
In the control (0 min) condition, you should see fluorescence localized primarily to the cell membrane.
-
In conditions that induce internalization, you will observe the appearance of fluorescent puncta within the cytoplasm, representing receptors in endosomes.[8] Compare the degree of intracellular puncta between treatment groups.
-
References
-
Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PMC. National Center for Biotechnology Information. [Link]
-
CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - MDPI. MDPI. [Link]
-
cAMP Assays in GPCR Drug Discovery - PubMed. National Center for Biotechnology Information. [Link]
-
GPCR Calcium Product Solutions - Eurofins DiscoverX. Eurofins DiscoverX. [Link]
-
A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - ERS Publications. ERS Publications. [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. National Center for Biotechnology Information. [Link]
-
A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - Frontiers. Frontiers. [Link]
-
Mechanisms regulating chemokine receptor activity - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol. [Link]
-
Internalization assay - Bio-protocol. Bio-protocol. [Link]
-
A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC. National Center for Biotechnology Information. [Link]
-
PathHunter® β-Arrestin GPCR Assays. Eurofins DiscoverX. [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers. [Link]
-
CXCR2 | Chemokine receptors - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
(PDF) Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization. ResearchGate. [Link]
-
Mechanisms regulating chemokine receptor activity - ResearchGate. ResearchGate. [Link]
-
Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC. National Center for Biotechnology Information. [Link]
-
Radioligand Binding Assay | Gifford Bioscience. Gifford Bioscience. [Link]
-
Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]
-
Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor - Agilent. Agilent. [Link]
-
High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. National Center for Biotechnology Information. [Link]
-
Protocol IncuCyte® Antibody Internalization Assay. Sartorius. [Link]
-
Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services. Oncodesign Services. [Link]
-
Radioligand Binding Assays and Their Analysis | Springer Nature Experiments. Springer Nature. [Link]
-
Approaches to Study GPCR Regulation in Native Systems | Springer Nature Experiments. Springer Nature. [Link]
-
GPCR and arrestin Interactions Analysis to Accelerate Drug Discovery | Protocol Preview. YouTube. [Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - MDPI. MDPI. [Link]
-
Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC. National Center for Biotechnology Information. [Link]
-
GPCRs Desensitization - Creative BioMart. Creative BioMart. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. MDPI. [Link]
-
Why Study GPCR Arrestin Recruitment? - DiscoverX. Eurofins DiscoverX. [Link]
-
Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - Digital Commons@Becker. Washington University School of Medicine. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 7. revvity.com [revvity.com]
- 8. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internalization assay [bio-protocol.org]
Technical Support Center: Best Practices for Handling and Disposal of CMPI Hydrochloride
Welcome to the technical support guide for CMPI hydrochloride. This document provides researchers, scientists, and drug development professionals with essential, field-proven guidance on the safe handling and compliant disposal of this potent research compound. Our aim is to move beyond mere procedural lists, offering insights into the causality behind each recommendation to foster a culture of safety and scientific integrity in your laboratory.
Section 1: Core Chemical Properties & Hazards (FAQs)
This section addresses the fundamental questions regarding the identity and risks associated with CMPI hydrochloride.
Q: What is CMPI hydrochloride and what are its key properties?
A: CMPI hydrochloride is a potent and selective positive allosteric modulator of α4β2 nicotinic acetylcholine receptors (nAChRs) used for laboratory research purposes.[1][2][3][4] Its physical and chemical properties are summarized below. Always refer to the batch-specific Certificate of Analysis for the most accurate data.[1][2]
| Property | Data | Source(s) |
| Chemical Name | 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride | [2][3] |
| Molecular Formula | C₁₈H₁₉ClN₄O·HCl | [1][2] |
| Molecular Weight | ~379.29 g/mol | [1][2][3] |
| CAS Number | 2250025-94-4 | [1][2] |
| Appearance | Solid powder | [3] |
| Storage | Store at -20°C for long-term stability.[1][2][3] | [1][2][3] |
| Solubility | Soluble in DMSO and water.[1][2][3] | [1][2] |
Q: What are the primary hazards associated with CMPI hydrochloride?
A: While a specific, comprehensive Safety Data Sheet (SDS) for CMPI hydrochloride was not found in the public domain, its classification as a potent, biologically active, chlorinated organic compound necessitates handling it with a high degree of caution. Based on the SDS for similar hydrochloride salt compounds, the primary hazards are likely to include:
-
Harmful if swallowed [5]
-
Causes skin and serious eye irritation [5]
-
May cause respiratory irritation , particularly when handled as a powder[5]
-
Harmful to aquatic life , necessitating stringent disposal protocols to prevent environmental release[5]
Causality Note: The hydrochloride salt form can increase water solubility but also contributes to the acidic nature of the compound in solution. The chlorinated phenyl group makes it a chlorinated organic compound, which has specific, strict disposal requirements due to the persistent and toxic byproducts generated during improper incineration.[6][7][8]
Section 2: Safe Handling Protocols & Troubleshooting
Safe handling is predicated on the principle of containment—keeping the compound isolated from the user and the environment.
Q: What is the mandatory Personal Protective Equipment (PPE) for handling CMPI hydrochloride?
A: The use of PPE is the last line of defense, after engineering controls like fume hoods.[9] For potent compounds like CMPI hydrochloride, the following PPE is required:
-
Gloves: Two pairs of chemical-resistant chemotherapy gloves (meeting ASTM D6978 standard) are required.[10] The outer glove should be removed and disposed of as hazardous waste immediately after handling, while still in the containment area.[9]
-
Gown: A disposable, solid-front gown resistant to chemical permeability is mandatory. It should have long sleeves and close in the back.[10]
-
Eye & Face Protection: When there is any risk of splash, wear chemical splash goggles in combination with a full-face shield.[11] Standard safety glasses are insufficient.
-
Respiratory Protection: When handling the powder form outside of a glovebox or other fully enclosed system, a NIOSH-approved N95 or higher-rated respirator is strongly recommended to prevent inhalation of airborne particles.[9][11] All respirator use must be part of a formal respiratory protection program, including fit-testing.[11]
Experimental Workflow: Safe Weighing and Solution Preparation
The following diagram outlines the critical steps for safely handling CMPI hydrochloride powder and preparing stock solutions.
Caption: Workflow for safe handling of CMPI hydrochloride powder.
Troubleshooting Guide: Accidental Exposure
Immediate and correct first aid is critical. In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet to the medical personnel.[12]
| Exposure Route | First Aid Protocol | Justification |
| Skin Contact | Immediately remove all contaminated clothing.[12][13] Flush the affected area with copious amounts of water for at least 15 minutes.[13] Wash with mild soap and water.[14] | Rapid flushing dilutes and removes the chemical, minimizing skin absorption and irritation.[12] |
| Eye Contact | Immediately flush the eye with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[12][15] Remove contact lenses if present and easy to do so.[12] | The sensitive tissues of the eye are highly susceptible to damage. Prolonged, gentle flushing is the most effective way to remove the irritant.[15] |
| Inhalation | Move the exposed person to fresh air at once.[14] If breathing is difficult, trained personnel may administer oxygen.[14] | Removing the individual from the contaminated atmosphere is the first priority to prevent further respiratory tract irritation and systemic absorption. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[16] Call a poison control center or seek immediate medical attention.[12] | Inducing vomiting can cause further damage to the esophagus and poses a risk of aspiration into the lungs. Medical professionals will determine the appropriate course of action. |
Troubleshooting Guide: Chemical Spills
Q: I've spilled a small amount of CMPI hydrochloride powder (<100 mg) inside the fume hood. What do I do?
A: For minor spills within a containment area, trained lab personnel can typically manage the cleanup.
Step-by-Step Protocol: Minor Spill Cleanup
-
Alert Colleagues: Inform others in the immediate area.
-
Ensure PPE: Confirm you are wearing the full, appropriate PPE (double gloves, gown, goggles, respirator).
-
Contain: Do not use water initially on the powder, as this can increase the area of contamination. Gently cover the spill with an absorbent material designed for chemical spills.
-
Decontaminate: Carefully wet the absorbent material with a suitable deactivating solution or 70% ethanol to dampen the powder and prevent it from becoming airborne.
-
Collect: Using forceps or a scoop, carefully collect the absorbent material and any contaminated items (e.g., broken glass). Place everything into a designated, sealable hazardous waste bag or container.
-
Clean: Wipe the spill area clean with a decontaminating solution, followed by water. All wipes must be disposed of as hazardous waste.
-
Dispose: Seal the waste container, label it clearly as "CMPI Hydrochloride Spill Debris," and dispose of it through your institution's Environmental Health & Safety (EH&S) office.[15]
Q: There has been a large spill of CMPI hydrochloride outside of a containment area. What is the emergency procedure?
A: Do NOT attempt to clean up a large or uncontained spill of a potent compound.
Step-by-Step Protocol: Major Spill Emergency
-
Evacuate: Alert everyone in the vicinity and evacuate the area immediately.[13]
-
Isolate: If safe to do so, close the doors to the laboratory to contain the spill.
-
Call for Help: From a safe location, call your institution's emergency number (e.g., EH&S or campus police) to report a major chemical spill.[13][15]
-
Provide Information: Be prepared to provide the chemical name, quantity spilled, location, and any known hazards.
-
Decontaminate Personnel: If anyone was contaminated during the spill, immediately begin first aid procedures, including using an emergency shower and removing all contaminated clothing.[13]
Section 3: Waste Disposal Guidelines & FAQs
Improper disposal of pharmaceutical waste can lead to environmental contamination and poses a public health risk.[17]
Q: How is CMPI hydrochloride waste classified?
A: CMPI hydrochloride waste falls into multiple hazardous categories:
-
Potent Pharmaceutical Waste: Due to its high biological activity.
-
Chlorinated/Halogenated Organic Waste: Due to the presence of chlorine in its structure.[6][8] This is a critical distinction, as halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins.[7][18]
Workflow: Waste Segregation & Disposal Pathway
The following diagram illustrates the mandatory segregation and disposal process for all waste generated during experiments with CMPI hydrochloride.
Sources
- 1. CMPI hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. targetmol.cn [targetmol.cn]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. pppmag.com [pppmag.com]
- 10. utoledo.edu [utoledo.edu]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 16. fishersci.com [fishersci.com]
- 17. sdmedwaste.com [sdmedwaste.com]
- 18. otago.ac.nz [otago.ac.nz]
Validation & Comparative
A Comparative Guide to Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulators: A Tale of Two Subtypes Featuring CMPI Hydrochloride and NS-1738
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a nuanced, data-driven comparison of two pivotal tool compounds used in the study of nicotinic acetylcholine receptors (nAChRs). The initial query proposed a direct comparison of CMPI hydrochloride and NS-1738 as positive allosteric modulators (PAMs) of the α4β2 nAChR subtype. However, a comprehensive review of the scientific literature establishes a critical distinction: while CMPI is a well-characterized α4β2 PAM, NS-1738 is a selective PAM for the α7 nAChR subtype and lacks significant activity at α4β2 receptors [1].
This guide has therefore been structured to reflect this crucial pharmacological difference. Instead of a direct, head-to-head comparison at a single target, we will provide a more scientifically valuable analysis, contrasting these two compounds as exemplars of subtype-selective modulators for the two most abundant nAChR subtypes in the brain: α4β2 and α7. This approach allows us to delve into the specifics of their mechanisms, the experimental methodologies used to characterize them, and their divergent therapeutic implications.
Part 1: The Landscape of nAChR Allosteric Modulation
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that play critical roles in a vast array of central nervous system functions, including learning, memory, attention, and reward processing[2][3]. Their dysfunction is implicated in numerous neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction[4][5].
While direct agonists like nicotine can activate these receptors, they often suffer from a lack of subtype selectivity and can lead to receptor desensitization and upregulation, complicating their therapeutic use[6]. Positive allosteric modulators (PAMs) represent a more refined therapeutic strategy. PAMs bind to a site on the receptor distinct from the acetylcholine (orthosteric) binding site[6][7]. By themselves, they are typically inactive but can significantly enhance the receptor's response to the endogenous agonist, acetylcholine. This mechanism offers several advantages:
-
Preservation of Endogenous Signaling: PAMs amplify the natural, phasic patterns of cholinergic transmission rather than causing constant, tonic activation.
-
Improved Subtype Selectivity: Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, allowing for the development of highly selective compounds[7].
-
Reduced Desensitization: By modulating the receptor's response to the native agonist, PAMs can avoid the profound desensitization often caused by exogenous agonists[6].
The two most prevalent nAChR subtypes in the brain, α4β2 and α7, are primary targets for therapeutic development. CMPI hydrochloride and NS-1738 serve as excellent, albeit distinct, examples of PAMs developed to selectively target these two receptor populations.
Part 2: CMPI Hydrochloride - A Selective Modulator of the α4β2 nAChR
CMPI hydrochloride is a potent and highly selective PAM of the α4β2 nAChR. Its pharmacology is particularly interesting due to its exquisite selectivity for a specific stoichiometry of the α4β2 receptor.
Mechanism of Action and Stoichiometry Selectivity
The α4β2 receptor can assemble in two primary stoichiometries with differing agonist sensitivities: a high-sensitivity (HS) (α4)2(β2)3 isoform and a low-sensitivity (LS) (α4)3(β2)2 isoform[2][8].
CMPI's defining characteristic is its selective potentiation of the low-sensitivity (α4)3(β2)2 isoform [4][9][10]. This selectivity is conferred by its unique binding site, which is located in the extracellular domain at the interface between two adjacent α4 subunits (an α4:α4 interface)[4][8]. This interface is only present in the (α4)3(β2)2 stoichiometry.
Conversely, CMPI acts as an inhibitor of the high-sensitivity (α4)2(β2)3 isoform and also inhibits muscle-type and Torpedo nAChRs at sub-micromolar concentrations[9][10]. Mechanistically, CMPI enhances the potency of acetylcholine (ACh), causing a leftward shift in the agonist concentration-response curve without altering the maximal response (efficacy)[8][10].
Pharmacological Data Summary
| Parameter | Species/Receptor | Value | Reference(s) |
| Potentiation EC50 | Rat α4β2 nAChR | 20 nM | |
| Human α4β2 nAChR | 18 nM | ||
| (α4)3(β2)2 (vs 10 µM ACh) | 0.26 µM | [9][10] | |
| Inhibition IC50 | (α4)2(β2)3 nAChR | 0.5 - 0.6 µM | [9] |
| Human Muscle-type nAChR | 0.7 µM | [9][10] | |
| Torpedo nAChR | 0.2 µM | [9][10] |
In Vivo Applications
The α4β2 receptor is a well-established target for pain management[4][7]. In vivo studies have explored CMPI's effects in models of acute thermal nociception, though its efficacy in these models appears limited compared to other modulators, suggesting that its unique selectivity for the (α4)3(β2)2 isoform may not be advantageous for this specific pain modality[7][11]. Further research is needed to explore its potential in chronic pain or other CNS disorders.
Part 3: NS-1738 - The Archetype of a Type I α7 nAChR PAM
In stark contrast to CMPI, NS-1738 is a selective positive allosteric modulator of the homomeric α7 nAChR[1][12]. It is often cited as the archetypal "Type I" PAM for this receptor subtype.
Mechanism of Action
The α7 nAChR is characterized by its rapid activation and profound desensitization. PAMs for this receptor are generally classified into two types based on their effect on these kinetics[13][14]:
-
Type I PAMs (e.g., NS-1738): Increase the peak current amplitude in response to an agonist with little to no effect on the rapid desensitization rate[13][15].
-
Type II PAMs (e.g., PNU-120596): Increase peak current and dramatically slow or abolish desensitization, leading to a prolonged channel opening.
NS-1738 functions as a classic Type I PAM. When co-applied with an agonist like acetylcholine, it produces a marked increase in the peak amplitude of the current flowing through α7 nAChRs but has only marginal effects on the receptor's desensitization kinetics[12][16]. It shows no significant activity at α4β2 or other nAChR subtypes[1].
Pharmacological Data Summary
| Parameter | Receptor | Value | Reference(s) |
| Potentiation EC50 | α7 nAChR | 3.4 µM | [1] |
| Selectivity | α4β2, α3β3, α1-containing | No substantial activity | [1] |
| Brain Penetration | Rat (Brain:Plasma Ratio) | 0.50 (Modest) | [13] |
In Vivo Applications
The α7 nAChR is heavily implicated in cognitive processes. NS-1738 demonstrates clear pro-cognitive and cognition-enhancing properties in vivo. It has been shown to counteract scopolamine-induced cognitive deficits in a water-maze learning task and improve performance in a rat social recognition test[1][12][16]. These findings support the hypothesis that allosteric modulation of α7 nAChRs is a viable strategy for treating cognitive dysfunction associated with conditions like Alzheimer's disease and schizophrenia.
Part 4: Contrasting Methodologies for PAM Characterization
The characterization of subtype-selective PAMs like CMPI and NS-1738 requires precise and well-controlled experimental systems. The choice of methodology is dictated by the need to isolate the specific receptor subtype of interest and accurately measure the potentiation of an agonist-induced response.
Core Principle: Heterologous Expression
The foundational technique for studying a specific nAChR subtype is heterologous expression. This involves introducing the genetic material (cRNA or cDNA) for the desired subunits into a host cell that does not normally express them. This allows for the creation of a homogenous population of the target receptor, free from the confounding presence of other subtypes.
-
Causality: Why use this system? The brain contains a complex mixture of nAChR subtypes. To definitively attribute a compound's effect to the α4β2 or α7 receptor, one must study it in isolation. Xenopus laevis oocytes and mammalian cell lines (e.g., HEK293, N2a) are robust and reliable systems for this purpose[10][17]. For heteromeric receptors like α4β2, the ratio of injected subunit cRNAs can be controlled to preferentially express a specific stoichiometry (e.g., a higher α4:β2 ratio to favor the (α4)3(β2)2 isoform targeted by CMPI).
Key Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This is the gold-standard functional assay for characterizing PAMs of ligand-gated ion channels.
Objective: To measure the ion current flowing through the nAChR in response to an agonist and to quantify the potentiation of that current by a PAM.
Step-by-Step Methodology:
-
Oocyte Preparation & Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to defolliculate (remove surrounding epithelial cells). This ensures the cell membrane is accessible for microelectrode impalement.
-
Using a nanoinjector, inject a precise amount of cRNA encoding the desired nAChR subunits (e.g., human α4 and β2 for CMPI studies; human α7 for NS-1738 studies) into the oocyte cytoplasm.
-
Incubate the oocytes for 2-5 days to allow for protein translation and receptor assembly and insertion into the cell membrane.
-
-
TEVC Recording Setup:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes: one for voltage clamping (the "voltage electrode") and one for measuring current (the "current electrode").
-
Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a constant level (e.g., -70 mV). This is critical because the driving force for ion flow depends on the membrane potential; clamping it ensures that any change in measured current is due to a change in channel conductance, not a change in voltage.
-
-
Data Acquisition:
-
Establish a Baseline: Perfuse the chamber with buffer alone.
-
Apply Agonist (Control): Switch the perfusion to a solution containing a sub-maximal concentration of acetylcholine (typically an EC10 to EC30 concentration, which evokes 10-30% of the maximal response). This concentration is chosen to provide a sufficient window to observe potentiation without saturating the receptor[18]. Record the resulting inward current.
-
Washout: Perfuse with buffer until the current returns to baseline.
-
Co-apply Agonist + PAM: Switch the perfusion to a solution containing both the same EC10-EC30 concentration of ACh and the desired concentration of the PAM (e.g., 1 µM CMPI). Record the potentiated inward current.
-
Analysis: Calculate the degree of potentiation as the ratio of the current amplitude in the presence of the PAM to the current amplitude with agonist alone. Repeat with various PAM concentrations to generate a concentration-response curve and determine the EC50 for potentiation.
-
Supporting Assay: Radioligand Binding
Objective: To determine if a compound binds to the orthosteric (agonist) site or an allosteric site.
Principle: A true PAM should not compete with an agonist for its binding site. This is tested using a competitive binding assay.
Methodology:
-
Prepare cell membranes from a HEK293 cell line stably expressing the α4β2 nAChR[19].
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand that binds to the orthosteric site (e.g., [3H]cytisine)[19].
-
In parallel incubations, add increasing concentrations of either an unlabeled known competitor (like nicotine) or the test compound (CMPI).
-
After incubation, separate the membrane-bound radioactivity from the unbound radioactivity via filtration.
-
Measure the bound radioactivity using a scintillation counter.
-
Interpretation: If the test compound displaces the radioligand (i.e., reduces the radioactive signal), it suggests binding at or near the orthosteric site. If it does not, it supports an allosteric mechanism of action.
Part 5: Diagrams
Signaling & Modulation Pathway
Caption: Allosteric modulation of a nicotinic acetylcholine receptor.
Experimental Workflow: TEVC Protocol
Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) analysis.
Part 6: Synthesis and Conclusion
CMPI hydrochloride and NS-1738 are both invaluable pharmacological tools, but they are not interchangeable, nor do they target the same receptor. Their comparison illuminates the importance of subtype selectivity in nAChR drug discovery.
-
CMPI hydrochloride is a highly specific modulator for the (α4)3(β2)2 nAChR isoform , acting at the unique α4:α4 subunit interface. Its utility lies in its ability to dissect the specific roles of this low-sensitivity receptor population, with potential, though still developing, applications in areas like pain research.
-
NS-1738 is a canonical Type I PAM for the α7 nAChR . Its ability to enhance receptor function without altering desensitization kinetics makes it a key compound for investigating the role of α7 receptors in cognition. Its demonstrated in vivo efficacy highlights the therapeutic potential of α7 PAMs for treating cognitive deficits.
For researchers in the field, the choice between these or similar compounds depends entirely on the scientific question being asked. If the goal is to probe the function of the low-sensitivity α4β2 receptor, CMPI is an appropriate tool. If the focus is on cognitive enhancement via α7 modulation, NS-1738 is the relevant choice. Understanding these fundamental differences is paramount to designing logical experiments and accurately interpreting their outcomes.
References
- Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. (2022). Google Scholar.
- NS 1738 | Nicotinic (α7) Receptors. (n.d.). Tocris Bioscience.
- CMPI hydrochloride | Nicotinic (α4β2) Receptors. (n.d.). Tocris Bioscience.
- CMPI hydrochloride | Nicotinic (a4b2) Receptor Agonists. (n.d.). R&D Systems.
- nAChR agonist CMPI hydrochloride. (n.d.). MedchemExpress.com.
- Timmermann, D. B., et al. (2007). An Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor Possessing Cognition-Enhancing Properties in Vivo. Journal of Pharmacology and Experimental Therapeutics.
- NS 1738. (n.d.). Cayman Chemical.
- CMPI hydrochloride. (n.d.). MedKoo Biosciences.
- Wang, Q., et al. (2022). Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells. R Discovery.
- Wang, Q., et al. (2022). Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells. PubMed.
- Theoretical Study of the Binding Profile of the Allosteric Modulator NS-1738 with a Chimera Structure of the α7 Nicotinic Acetylcholine Receptor. (n.d.). ResearchGate.
- Regulation of α4β2 neuronal nicotinic acetylcholine receptors by cholinergic channel ligands. (n.d.). Consensus.
- Zanos, P., et al. (2021). Type I and type II positive allosteric modulators of α7 nicotinic acetylcholine receptors induce antidepressant-like activity in mice by a mechanism involving receptor potentiation but not neurotransmitter reuptake inhibition. Correlation with mTOR intracellular pathway activation. PubMed.
- Grupe, M., et al. (2015). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. PMC.
- Pandya, A. A., & Yakel, J. L. (2011). Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors. PMC.
- Tolu, S., et al. (2011). α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief. Journal of Neuroscience.
- Henderson, B. J., & Lester, H. A. (2020). The α5 Nicotinic Acetylcholine Receptor Subunit Differentially Modulates α4β2* and α3β4* Receptors. Frontiers.
- Olsen, J. A., et al. (2013). Two Distinct Allosteric Binding Sites at α4β2 Nicotinic Acetylcholine Receptors Revealed by NS206 and NS9283 Give Unique Insights to Binding Activity-associated Linkage at Cys-loop Receptors. PubMed Central.
- Bagdas, D., et al. (2020). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. PMC - PubMed Central.
- Hamouda, A. K., et al. (2016). Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator. PubMed Central.
- Li, X., et al. (2013). Positive allosteric modulation of α4β2 nicotinic acetylcholine receptors as a new approach to smoking reduction. PMC.
- Xiao, Y., et al. (2005). A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor. Acta Pharmacologica Sinica.
- Williams, D. K., Wang, J., & Papke, R. L. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. PMC.
- Al-Harbi, K. S., et al. (2020). Examining the Effects of (α4)3(β2)2 Nicotinic Acetylcholine Receptor-Selective Positive Allosteric Modulator on Acute Thermal Nociception in Rats. PMC - PubMed Central.
- G. F. C. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI.
- Hamouda, A. K., et al. (2025). Enantiospecific Positive Allosteric Modulation of α4β2 Nicotinic Receptor Subtypes. ACS Publications.
- Johnson, V., et al. (2021). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. MDPI.
- Al-Harbi, K. S., et al. (2020). Examining the Effects of (α4)3(β2)2 Nicotinic Acetylcholine Receptor-Selective Positive Allosteric Modulator on Acute Thermal Nociception in Rats. MDPI.
- G. F. C. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI.
- Bencherif, M., et al. (2023). Evidence for a protective effect of the loss of α4-containing nicotinic acetylcholine receptors on Aβ-related neuropathology in Tg2576 mice. Frontiers.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief | Journal of Neuroscience [jneurosci.org]
- 4. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evidence for a protective effect of the loss of α4-containing nicotinic acetylcholine receptors on Aβ-related neuropathology in Tg2576 mice [frontiersin.org]
- 6. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examining the Effects of (α4)3(β2)2 Nicotinic Acetylcholine Receptor-Selective Positive Allosteric Modulator on Acute Thermal Nociception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examining the Effects of (α4)3(β2)2 Nicotinic Acetylcholine Receptor-Selective Positive Allosteric Modulator on Acute Thermal Nociception in Rats | MDPI [mdpi.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Two Distinct Allosteric Binding Sites at α4β2 Nicotinic Acetylcholine Receptors Revealed by NS206 and NS9283 Give Unique Insights to Binding Activity-associated Linkage at Cys-loop Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the potentiation of nAChRs by CMPI hydrochloride
Validating the Potentiation of nAChRs by CMPI Hydrochloride
Executive Summary & Mechanism of Action
CMPI Hydrochloride (3-(2-chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride) represents a highly specialized class of Positive Allosteric Modulators (PAMs) targeting the neuronal nicotinic acetylcholine receptor (nAChR).
Unlike broad-spectrum nicotinic agents, CMPI is distinguished by its exquisite selectivity for the
Mechanistic Pathway
CMPI does not activate the receptor in the absence of an agonist. Instead, it increases the efficacy and potency of orthosteric agonists (like Acetylcholine) by stabilizing the open-channel conformation.
Figure 1: Selective mechanism of CMPI. Note that the
Comparative Analysis: CMPI vs. Alternatives
To validate CMPI, it is essential to benchmark it against other known modulators. The table below contrasts CMPI with its closest functional competitors.
| Feature | CMPI Hydrochloride | NS9283 | dFBr (Desformylflustrabromine) | PNU-120596 |
| Primary Target | ||||
| Binding Site | Intrasubunit / Transmembrane | Transmembrane | ||
| Selectivity | High: No effect/inhibition on | High: No effect on | Low: Potentiates both HS and LS forms | Specific to |
| Potentiation Type | Type I (Enhances Peak Current) | Type I | Type I | Type II (Delays Desensitization) |
| Validation Use | Proving | Alternative | General | Negative control for |
Why Choose CMPI?
Choose CMPI when your experimental goal is to specifically isolate the contribution of the Low-Sensitivity
Validation Protocols
Protocol A: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
The Gold Standard for Stoichiometry-Specific Validation
This protocol ensures the expression of the specific
Prerequisites:
-
cRNA Injection Ratio: Critical. You must inject
and cRNA in a 10:1 or 3:1 ratio .-
Reasoning: An excess of
forces the assembly of the pentamer. A 1:1 or 1:10 ratio will favor the form, rendering CMPI ineffective.
-
-
Buffer: ND96 (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5).
Workflow:
Figure 2: TEVC Workflow for CMPI validation. Step 1 is the critical control point for success.
Detailed Steps:
-
Expression: Inject Xenopus oocytes with
and subunit cRNA (total 5-10 ng/oocyte) at a 10:1 ratio . Incubate for 3-5 days. -
Establish Baseline: Clamp oocyte at -60 mV. Perfuse with ND96.
-
Determine
: Apply increasing concentrations of ACh to determine the (typically ~10-30 M for the LS isoform). Note: The LS isoform has lower affinity for ACh than the HS isoform. -
Control Response (
): Apply ACh ( ) for 20 seconds. Record peak current. Wash for 5 minutes. -
Potentiation Response (
): Pre-incubate with CMPI (0.1 - 1.0 M) for 30 seconds (optional but recommended), then co-apply ACh ( ) + CMPI. -
Quantification:
Expected Result: CMPI should increase current by 300-700% at 1 M.
Protocol B: Fluorescence Calcium Flux Assay (HEK293 Cells)
High-Throughput Screening Alternative
Cell Line Engineering:
Use HEK293 cells stably expressing human
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins at 37°C.
-
Compound Plate: Prepare CMPI at 3x concentration in HBSS buffer.
-
Agonist Plate: Prepare ACh at
concentration. -
Measurement:
-
Validation Check: A successful assay must show a left-shift in the ACh dose-response curve in the presence of CMPI.
Data Interpretation & Troubleshooting
Expected Pharmacological Profile[4][5][6][7]
-
Potency: CMPI
for potentiation is typically 0.1 – 0.3ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> M .[4] -
Efficacy: Maximal potentiation can reach ~400-700% of the control response elicited by low concentrations of ACh.
-
Inhibition: At high concentrations (>10
M) or on the wrong subtype (muscle nAChR), CMPI may act as a channel blocker.[5]
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| No Potentiation | Wrong Stoichiometry | The cells/oocytes likely express the High-Sensitivity |
| Inhibition Observed | Off-target effects | CMPI inhibits |
| Low Solubility | Precipitation | CMPI HCl is hydrophobic. Action: Dissolve stock in DMSO (up to 100 mM), then dilute into aqueous buffer. Keep final DMSO <0.1%. |
References
-
Ahring, P. K., et al. (2022).
nicotinic acetylcholine receptor by the allosteric agonist CMPI. Journal of Biological Chemistry. -
Hamouda, A. K., et al. (2016).[5] Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an
nAChR-Selective Positive Allosteric Modulator. Molecular Pharmacology. -
Deba, F., & Hamouda, A. K. (2020). Examining the Effects of
Nicotinic Acetylcholine Receptor-Selective Positive Allosteric Modulator on Acute Thermal Nociception in Rats. Biomolecules. -
Tocris Bioscience. CMPI hydrochloride Product Information & Chemical Properties.
-
Timmermann, D. B., et al. (2012).
nicotinic receptors. British Journal of Pharmacology.
Sources
- 1. Unraveling amino acid residues critical for allosteric potentiation of (α4)3(β2)2-type nicotinic acetylcholine receptor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CMPI Hydrochloride and Other nAChR Modulators
Executive Summary
CMPI Hydrochloride (3-(2-chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole) represents a specialized class of Positive Allosteric Modulators (PAMs) targeting the
This guide provides a technical comparison of CMPI against other nAChR modulators, focusing on mechanistic differentiation, electrophysiological profiles, and experimental protocols for validating stoichiometry-specific effects.
Mechanistic Differentiation: The Interface
The critical differentiator for CMPI is its binding site.[8] Most orthosteric agonists (e.g., Acetylcholine, Nicotine) bind at the
Comparative Mechanism of Action
| Compound | Primary Target | Mechanism | Binding Interface | Key Physiological Effect |
| CMPI HCl | Type I PAM | Potentiates low-sensitivity isoform; Inhibits high-sensitivity isoform.[2] | ||
| NS9283 | Type I PAM | Similar to CMPI; highly selective for LS isoform. | ||
| Desformylflustrabromine (dFBr) | Type II PAM | Transmembrane/Intralumenal | Potentiates both stoichiometries; reduces desensitization. | |
| TC-2559 | Selective Agonist | Direct activation; prefers | ||
| PNU-120596 | Type II PAM | Transmembrane | Drastic reduction of desensitization; no effect on |
Visualization: Stoichiometry-Dependent Binding
The following diagram illustrates why CMPI is selective. The
Figure 1: Structural basis of CMPI selectivity. CMPI requires the
Quantitative Profiling: Potency & Efficacy[4]
CMPI is most valuable when distinguishing between receptor populations in heterogeneous tissue or verifying expression systems.
Potency Data (HEK293 / Xenopus Oocytes)
| Parameter | CMPI HCl | NS9283 | dFBr |
| Target Isoform | Non-selective | ||
| Potentiation EC50 | 0.18 - 0.26 | ~0.5 | ~2.5 |
| Max Potentiation (Emax) | ~300 - 400% (at EC10 ACh) | ~250% | ~350% |
| Effect on | Inhibition (IC50 ~0.6 | No Effect / Weak | Potentiation |
| Desensitization | Minimal effect (Type I) | Minimal effect (Type I) | Reduces desensitization (Type II) |
Key Insight: If your experimental readout shows potentiation of both LS and HS isoforms, you are likely observing the effects of a Type II PAM like dFBr, not CMPI. CMPI acts as a functional probe to isolate the LS component of a cholinergic response.
Experimental Protocols
Protocol A: Validating Stoichiometry Selectivity (Two-Electrode Voltage Clamp)
Objective: Confirm CMPI activity specifically on the
Reagents:
-
CMPI Hydrochloride (Stock: 10 mM in DMSO).
-
Acetylcholine (ACh) Chloride.[4]
-
cRNA for human
and subunits.
Workflow:
-
cRNA Injection (Stoichiometry Control):
-
LS Isoform (Target): Inject
: cRNA at a 10:1 ratio . This forces the assembly of . -
HS Isoform (Control): Inject
: cRNA at a 1:10 ratio . This forces the assembly of . -
Note: Incubate oocytes for 3-5 days at 18°C to allow expression.
-
-
Electrophysiology Setup:
-
Clamp oocytes at -60 mV.
-
Perfusion buffer: Ringer’s solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).
-
-
Application Sequence:
-
Step 1 (Control Response): Apply EC20 ACh (typically 10-30
M for LS; 1-3 M for HS) for 10s. Wash for 3 mins. -
Step 2 (Co-application): Pre-incubate with 1
M CMPI for 30s (optional), then co-apply EC20 ACh + 1 M CMPI . -
Step 3 (Wash): Wash with Ringer's for 5 mins.
-
-
Data Analysis:
-
Calculate Potentiation Ratio:
. -
Validation Criteria:
-
LS Oocytes (10:1 ratio): Ratio should be > 3.0 (300% potentiation).
-
HS Oocytes (1:10 ratio): Ratio should be < 1.0 (Inhibition) or ~1.0 (No effect).
-
-
Protocol B: High-Throughput Calcium Flux Assay
Objective: Screen for CMPI-like activity in HEK293 cell lines.
-
Cell Line Generation: Use stable cell lines expressing
(often achieved by biasing expression vectors or using concatemeric constructs). -
Dye Loading: Load cells with Fluo-4 AM (2
M) for 45 mins at 37°C. -
Compound Addition:
-
Agonist Trigger: Inject ACh at EC20 concentration.
-
Readout: Measure Fluorescence Units (RFU).
-
Self-Validation: Include PNU-120596 (1
M) in a separate well. If PNU-120596 shows signal, your cell line expresses contamination.
-
Signal Transduction & Workflow Visualization
The following diagram outlines the experimental logic for distinguishing CMPI from other modulators using electrophysiology.
Figure 2: Decision tree for classifying nAChR modulators based on stoichiometry-specific responses.
References
-
Albrecht, B. K., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant
nicotinic acetylcholine receptor potentiators.[5][9] Bioorganic & Medicinal Chemistry Letters, 18(19), 5209-5212. Link -
Hamouda, A. K., et al. (2016). Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an
nAChR-Selective Positive Allosteric Modulator.[2][5] Molecular Pharmacology, 89(5), 575-584.[2] Link -
Wang, J., et al. (2017).
-type nicotinic acetylcholine receptor responses.[5] Journal of Biological Chemistry, 292(24), 9988-10001.[2] Link -
Timmermann, D. B., et al. (2012).
nicotinic acetylcholine receptors with a novel mechanism of action. British Journal of Pharmacology, 167(1), 164-182. Link -
Deba, F., et al. (2022).
nicotinic acetylcholine receptor by the allosteric agonist CMPI. Journal of Biological Chemistry, 298(3), 101455. Link
Sources
- 1. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nAChR agonist CMPI hydrochloride | nAChR Agonist | CAS 2250025-94-4 | 美国InvivoChem [invivochem.cn]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. CMPI hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allosterism of Nicotinic Acetylcholine Receptors: Therapeutic Potential for Neuroinflammation Underlying Brain Trauma and Degenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetmol.cn [targetmol.cn]
- 9. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]
Safety Operating Guide
CMPI Hydrochloride: Operational Disposal Guide
The following guide addresses the proper disposal procedures for CMPI Hydrochloride .
CRITICAL DISAMBIGUATION WARNING: The acronym "CMPI" is used for two distinct chemical entities in drug development. You must verify the identity of your substance before proceeding, as their disposal risks differ significantly.
-
CMPI Hydrochloride (The Drug Candidate): A potent
nAChR potentiator (CAS: 2250025-94-4).[1] -
CMPI / Mukaiyama's Reagent (The Coupling Agent): 2-Chloro-1-methylpyridinium iodide (CAS: 14338-32-0).[2][3][4] Note: While usually an Iodide salt, chloride variants exist.
This guide primarily details the disposal of CMPI Hydrochloride (The Drug Candidate) but includes a specific workflow for the Reagent due to the common acronym confusion.
Executive Summary & Risk Profile
CMPI Hydrochloride (3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride) is a bioactive research chemical.[1][3][5][6] Unlike bulk solvents or simple salts, its primary hazard is its pharmacological potency as a nicotinic acetylcholine receptor (nAChR) modulator.
Core Directive: This substance must be destroyed via high-temperature incineration. Under no circumstances should it be discharged into aqueous waste streams (drains), as standard water treatment cannot guarantee the degradation of complex heterocyclic pharmacophores.
Chemical Safety Profile
| Property | Data | Operational Implication |
| CAS Number | 2250025-94-4 | Verify this number on your vial. |
| Molecular Weight | 379.29 g/mol | Heavy organic molecule; non-volatile. |
| Solubility | Water (~19 mg/mL), DMSO | Soluble in polar solvents; requires containment from sinks. |
| Bioactivity | High Potency Hazard. Treat as cytotoxic/neurotoxic waste. | |
| Stability | Stable solid | Does not require quenching; requires containment.[3] |
Waste Classification & Segregation
Effective disposal starts with correct segregation at the bench. Misclassifying bioactive agents as "General Trash" is a critical compliance violation.
Primary Classification: "Non-Regulated Toxic Chemical"
Unless specifically listed under RCRA P-list or U-list (which this specific research compound is likely not), it defaults to the generator's knowledge of toxicity.
-
Solid Waste (Vials/Powder): Segregate into "Hazardous Waste - Solid (Toxic)".
-
Liquid Waste (Stock Solutions): Segregate into "Hazardous Waste - Liquid (Organic/Toxic)".
Incompatibility Check
-
Oxidizers: Keep away from strong oxidizers (e.g., concentrated nitric acid) to prevent uncontrolled decomposition of the chlorophenyl/isoxazole rings.
-
Bases: Strong bases may deprotonate the piperidine, altering solubility but not destroying the pharmacophore.
Disposal Workflows (Decision Logic)
The following diagram illustrates the decision process for disposing of CMPI Hydrochloride (Drug) versus the commonly confused Mukaiyama's Reagent.
Figure 1: Decision tree distinguishing the bioactive drug (Incineration track) from the reactive reagent (Quench track).[1][4][5]
Step-by-Step Disposal Protocols
Protocol A: Disposal of CMPI Hydrochloride (Drug Candidate)
Applicability: Expired powder, residual solids in vials, or HPLC waste containing the drug.
-
Solubilization (For Solids):
-
Do not dispose of loose powder in trash.
-
Dissolve the solid in a minimal amount of combustible solvent (Acetone, Methanol, or Ethanol). This ensures the substance enters the liquid waste stream destined for incineration.
-
-
Containerization:
-
Transfer solution to a High-Density Polyethylene (HDPE) or Glass waste container labeled "Hazardous Waste - Organic - Contains Toxic Drug Actives."
-
-
Rinsing:
-
Triple rinse the original vial with solvent. Add rinsate to the waste container.
-
Deface the label on the original vial and discard the empty glass in "Laboratory Glass" or "Sharps" (if broken).
-
-
Final Destruction:
-
Hand over to EHS/Waste Contractor for Incineration .
-
Protocol B: Disposal of Mukaiyama's Reagent (The "Other" CMPI)
Applicability: If you identified your substance as the pyridinium coupling reagent. Why this differs: This reagent is an electrophile that reacts with water and nucleophiles. It acts as a skin sensitizer and corrosive.
-
Controlled Quenching (In Fume Hood):
-
Reaction: 2-Chloro-1-methylpyridinium salts hydrolyze to form N-methyl-2-pyridone (non-reactive) and HCl/HI.
-
Step 1: Dilute the reagent in water (it will dissolve).
-
Step 2: Slowly add dilute Sodium Hydroxide (1M NaOH) or Sodium Bicarbonate (Sat. NaHCO3).
-
Step 3: Stir for 30–60 minutes. The solution will turn from yellow to colorless/pale as the pyridone forms.
-
-
Validation:
-
Check pH.[7] Adjust to neutral (pH 7).
-
-
Disposal:
-
The resulting solution (N-methyl-2-pyridone) is stable organic waste. Combine with non-halogenated organic solvents for incineration.
-
Emergency Procedures (Spill Response)
Scenario: Benchtop spill of CMPI Hydrochloride powder (100mg - 1g).
-
Isolate: Evacuate the immediate area. Mark the zone.
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95 or P100) is recommended for powder spills to prevent inhalation of the bioactive dust.
-
Containment:
-
Do not dry sweep (creates dust).
-
Cover the spill with a paper towel dampened with Ethanol . The solvent dampens the powder and begins solubilizing it for removal.
-
-
Cleanup:
-
Decontamination:
-
Wash the surface with soap and water 3 times.
-
References
-
PubChem. (n.d.). 2-Chloro-1-methylpyridinium iodide (Mukaiyama Reagent) Compound Summary. Retrieved from [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. 2-Chloro-1-methylpyridinium iodide | C6H7ClIN | CID 167069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Introduction to 2-Chloro-1-Methylpyridine Iodide (CMPI) [en.highfine.com]
- 5. medkoo.com [medkoo.com]
- 6. fishersci.com [fishersci.com]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. aksci.com [aksci.com]
- 9. fishersci.ca [fishersci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
